molecular formula C7H7BrFN B1447860 2-Bromo-6-fluoro-3-methylaniline CAS No. 1504951-15-8

2-Bromo-6-fluoro-3-methylaniline

Cat. No.: B1447860
CAS No.: 1504951-15-8
M. Wt: 204.04 g/mol
InChI Key: ZQJFDFVJQTVXFA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJFDFVJQTVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2-Bromo-6-fluoro-3-methylaniline , structured for researchers and drug development professionals.

CAS Number: 1504951-15-8 Chemical Formula: C₇H₇BrFN Molecular Weight: 204.04 g/mol [1][2]

Executive Summary

This compound is a high-value polysubstituted aniline scaffold used primarily as a regiochemical building block in the synthesis of small molecule kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring a bromine "handle" for cross-coupling, a fluorine atom for metabolic stability/lipophilicity modulation, and a methyl group for steric fitting—makes it a critical intermediate for diversifying structure-activity relationship (SAR) libraries.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 1504951-15-8, emphasizing the challenges of regioselective synthesis.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The compound is defined by the precise arrangement of substituents on the aniline ring. The bromine at position 2 and fluorine at position 6 create a sterically congested environment around the amino group, influencing both its nucleophilicity and the stability of subsequent amidation or coupling products.

PropertySpecification
IUPAC Name This compound
Common Synonyms 6-Fluoro-3-methyl-2-bromoaniline; 2-Bromo-3-methyl-6-fluoroaniline
CAS Number 1504951-15-8
SMILES CC1=C(C(N)=C(F)C=C1)Br
InChI Key WTNCRDVVJCQOOF-UHFFFAOYSA-N
Appearance Off-white to pale brown solid or viscous liquid (purity dependent)
Boiling Point ~255°C (Predicted at 760 mmHg)
Density ~1.67 g/cm³
pKa (Conjugate Acid) ~2.5 (Estimated; reduced by electron-withdrawing Br/F)

Synthetic Methodology

The synthesis of this compound presents a classic problem in electrophilic aromatic substitution: regiocontrol . The primary challenge is directing the bromination to the ortho position (relative to the amine) while avoiding the typically favored para position.

Retrosynthetic Analysis

The most direct precursor is 2-fluoro-5-methylaniline . In this substrate:

  • The Amino group (-NH₂) is a strong ortho/para activator.

  • The Methyl group (-CH₃) is a weak ortho/para activator.

  • The Fluoro group (-F) is a weak deactivator but ortho/para directing.

Directing Effects:

  • Position 4 (Para to NH₂): Strongly activated by NH₂ and ortho to Methyl. This is the kinetically favored site.

  • Position 6 (Ortho to NH₂): Activated by NH₂, ortho to Methyl. Sterically more crowded (flanked by NH₂ and Methyl) than position 4.

To obtain the target (bromine at Position 6, which becomes Position 2 in the final numbering), one must either separate isomers from a direct bromination or use a blocking strategy.

Protocol: Controlled Bromination

The following protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to modulate reactivity, followed by chromatographic separation.

Reagents:

  • Substrate: 2-Fluoro-5-methylaniline

  • Brominating Agent: N-Bromosuccinimide (NBS)[3][4][5]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoro-5-methylaniline (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

  • Addition: Cool the solution to -10°C. Slowly add NBS (1.05 eq) dissolved in DMF dropwise over 60 minutes. Rationale: Low temperature and slow addition favor kinetic control, though para-substitution remains dominant.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the consumption of starting material.

  • Quench: Pour the reaction mixture into ice-cold 10% Na₂S₂O₃ solution to neutralize unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification (Critical): The crude residue will contain a mixture of the 4-bromo (major) and 6-bromo (minor/target) isomers.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (0-10%).

    • Identification: The 2-bromo isomer (target) typically elutes after the 4-bromo isomer due to the "ortho effect" and internal hydrogen bonding with the amine, which slightly reduces polarity interaction with silica compared to the para-isomer. Verify fractions by ¹H-NMR (Look for the splitting pattern of aromatic protons: ortho coupling vs. para coupling).

Visualization: Synthesis & Separation Logic

SynthesisWorkflow Start Start: 2-Fluoro-5-methylaniline Reagents Reagents: NBS, DMF, -10°C Start->Reagents Dissolution Intermediate Crude Mixture: (Para-bromo + Ortho-bromo) Reagents->Intermediate Electrophilic Subst. Separation Purification: Flash Chromatography (Silica, Hex/EtOAc) Intermediate->Separation Workup Product Target Product: This compound (CAS 1504951-15-8) Separation->Product Minor Fraction Byproduct Byproduct: 4-Bromo-2-fluoro-5-methylaniline Separation->Byproduct Major Fraction

Caption: Synthetic workflow illustrating the divergence of regioisomers during the bromination of 2-fluoro-5-methylaniline.

Applications in Drug Discovery[3]

This compound serves as a "linchpin" scaffold. The bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the aniline core to larger heteroaromatic systems common in kinase inhibitors.

Functional Roles[9]
  • Bromine (C-2): Site for C-C or C-N bond formation. Used to link the aniline to the "hinge-binding" motif of a kinase inhibitor.

  • Amine (C-1): Acts as a hydrogen bond donor. Often forms critical H-bonds with the Glu/Asp residues in the kinase ATP-binding pocket.

  • Fluorine (C-6) & Methyl (C-3): Provide metabolic protection (blocking oxidation sites) and induce a twisted conformation that can improve selectivity for specific kinase isoforms (e.g., MEK, BRAF, or PI3K).

Reaction Pathway: Buchwald-Hartwig Coupling

A common downstream application is coupling this aniline with a heteroaryl chloride.

CouplingReaction Aniline This compound (Nucleophile) Catalyst Pd(OAc)2 / Ligand (e.g., XPhos) NaOtBu, Toluene, 100°C Aniline->Catalyst Halide Heteroaryl Chloride (Electrophile) Halide->Catalyst Complex Pd-Oxidative Addition Complex Catalyst->Complex Catalytic Cycle Product Coupled Kinase Inhibitor Core (C-N Bond Formed) Complex->Product Reductive Elimination

Caption: Schematic of a Buchwald-Hartwig amination utilizing the aniline amine group. Note: The bromine on the aniline can also be the coupling partner if reacting with a boronic acid.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound poses specific risks including acute toxicity and potential organ damage.

Safety Data Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6][7][8]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[7]

Storage & Stability
  • Light Sensitivity: The C-Br bond is photosensitive. Store in amber vials or foil-wrapped containers.

  • Oxidation: Anilines oxidize over time, turning dark brown/black. Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term stability.

Disposal

Do not dispose of down drains. Collect in a dedicated "Halogenated Organic Waste" container. Incineration in a chemical waste facility equipped with scrubbers (for HF/HBr generation) is the required disposal method.

References

  • ChemicalBook. (2025).[6] this compound Product Properties and CAS 1504951-15-8. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet and Synthesis of CAS 1504951-15-8. Retrieved from

  • National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (Context on regioselective bromination of anilines). Retrieved from

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

Sources

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methylaniline, a key halogenated aniline derivative utilized as a versatile building block in modern medicinal chemistry. Due to the frequent ambiguity in the nomenclature of substituted anilines, this guide will specifically focus on the isomer with CAS number 1232407-25-8. We will delve into the strategic importance of its unique substitution pattern, detailing a robust synthetic pathway, and providing a thorough analysis of its structural characterization through spectroscopic methods. Furthermore, this guide will explore its applications as a crucial intermediate in the development of targeted therapeutics, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogenated anilines, in particular, serve as pivotal starting materials for the synthesis of a wide array of bioactive molecules.

6-Bromo-2-fluoro-3-methylaniline (CAS: 1232407-25-8) is a prime example of a highly functionalized aniline derivative that offers multiple reaction sites for molecular elaboration. The strategic placement of the bromine, fluorine, and methyl groups on the aniline ring creates a unique electronic and steric environment, making it a valuable precursor for complex molecular architectures in drug discovery programs. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom modulates the pKa of the amine and enhances metabolic stability, and the amino group itself is a key site for amide bond formation or further derivatization.

Synthesis of 6-Bromo-2-fluoro-3-methylaniline: A Step-by-Step Protocol

The synthesis of 6-Bromo-2-fluoro-3-methylaniline can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a common synthetic route, emphasizing the rationale behind each step.

Synthetic Workflow

The synthesis commences with the protection of the amino group of a suitable aniline precursor, followed by electrophilic bromination, and subsequent deprotection to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2-Fluoro-3-methylaniline B N-Acetyl-2-fluoro-3-methylaniline A->B Acetic Anhydride C N-Acetyl-6-bromo-2-fluoro-3-methylaniline B->C N-Bromosuccinimide (NBS) D 6-Bromo-2-fluoro-3-methylaniline C->D Acidic Hydrolysis (e.g., HCl) Kinase_Inhibitor_Synthesis A 6-Bromo-2-fluoro-3-methylaniline C Suzuki Coupling A->C B Heterocyclic Boronic Acid B->C D Advanced Intermediate C->D E Amide Coupling D->E F Kinase Inhibitor Scaffold E->F

Technical Guide: 2-Bromo-6-fluoro-3-methylaniline Characterization & Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and analytical validation of 2-Bromo-6-fluoro-3-methylaniline (CAS: 1504951-15-8), a critical halogenated aniline scaffold used in medicinal chemistry.

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. In drug discovery, this scaffold serves as a high-value building block, particularly for modulating metabolic stability via fluorine insertion and enabling palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the bromine site.

This guide focuses on the molecular weight as a primary validation metric, dissecting the isotopic signatures required for precise mass spectrometry identification, and outlines a robust synthetic pathway for laboratory fabrication.

Key Identifier Value
IUPAC Name This compound
CAS Number 1504951-15-8
Molecular Formula C₇H₇BrFN
Monoisotopic Mass 202.9746 Da (⁷⁹Br)
Average Mol.[1][2][3][4][5][6][7][8] Weight 204.04 g/mol

Physicochemical Profile & Molecular Weight Analysis

For researchers, the "molecular weight" of this compound is not a single number but a distinct isotopic distribution pattern . Due to the presence of Bromine (Br), the mass spectrum does not show a single parent peak but rather a 1:1 doublet.

Isotopic Signature (Mass Spectrometry)

The natural abundance of bromine isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—dictates the mass spectral appearance.

  • Peak A (M): Contains ⁷⁹Br. Mass ≈ 202.97 Da.

  • Peak B (M+2): Contains ⁸¹Br. Mass ≈ 204.97 Da.

Validation Criteria: A pure sample must exhibit two primary peaks at m/z 203 and 205 (in positive ion mode, [M+H]⁺) with a relative intensity ratio of approximately 1:1 . Deviations from this ratio indicate contamination (e.g., by the non-brominated precursor or dibromo impurities).

Isotope VariantExact Mass (Da)Abundancem/z [M+H]⁺
⁷⁹Br-Isotopologue 202.9746~50.7%203.98
⁸¹Br-Isotopologue 204.9726~49.3%205.98
Solubility & Stability
  • Lipophilicity (LogP): Predicted ~2.4–2.[8]8. The fluorine atom increases lipophilicity relative to the non-fluorinated analogue, enhancing membrane permeability in biological assays.

  • pKa: The aniline nitrogen is less basic than unsubstituted aniline due to the electron-withdrawing inductive effect (-I) of the ortho-fluorine and ortho-bromine atoms.

  • Storage: Light-sensitive. Brominated anilines can undergo photo-degradation. Store at 2–8°C in amber vials under inert atmosphere (Argon/Nitrogen).

Synthetic Protocol: Regioselective Fabrication

Synthesis of this compound requires controlling the regioselectivity of electrophilic aromatic substitution. The most direct and high-fidelity route involves the bromination of 2-fluoro-5-methylaniline .

Retrosynthetic Logic

Direct bromination of 2-fluoro-3-methylaniline yields the wrong isomer (6-bromo-2-fluoro-3-methylaniline).[2] To achieve the target structure (Br at 2, Me at 3, F at 6 relative to amine), one must start with 2-fluoro-5-methylaniline .

  • Starting Material: 2-Fluoro-5-methylaniline (CAS 452-63-1).

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.

  • Mechanism: The amino group (-NH₂) directs ortho/para. The 2-position is blocked by Fluorine. The 4-position (para) and 6-position (ortho) are open.

  • Regiochemistry: Bromination at the 6-position of the scaffold (which becomes position 2 in the final IUPAC numbering) yields the target.

Workflow Diagram

SynthesisPathway Start Precursor: 2-Fluoro-5-methylaniline (CAS 452-63-1) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Reagent: NBS (1.05 eq) Solvent: DMF, 0°C Reagent->Reaction Separation Purification: Column Chromatography (Sep. from 4-Br isomer) Reaction->Separation Product Target: This compound (CAS 1504951-15-8) Separation->Product Yield ~60-70%

Figure 1: Synthetic pathway utilizing regioselective bromination. Note that the IUPAC numbering shifts upon bromination.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-fluoro-5-methylaniline (10 mmol) in anhydrous DMF (20 mL) or Acetonitrile.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 30 minutes to minimize poly-bromination.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench: Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The reaction may produce the para-isomer (4-bromo-2-fluoro-5-methylaniline) as a byproduct. Separate via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The target isomer (ortho-bromo) typically elutes differently due to the "ortho effect" and hydrogen bonding potential.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous QC. The following self-validating system ensures the identity of the compound.

Mass Spectrometry Workflow

The presence of the 1:1 doublet is the "Pass/Fail" gate.

MS_Workflow Sample Sample Preparation (1 ppm in MeOH + 0.1% FA) Ionization ESI Positive Mode (Soft Ionization) Sample->Ionization Detection MS Scan (m/z 100-400) Ionization->Detection Decision Check Isotope Pattern Detection->Decision Pass PASS: Doublet at 203/205 Ratio 1:1 Decision->Pass Yes Fail FAIL: Single peak or Ratio deviation Decision->Fail No

Figure 2: LC-MS validation workflow for brominated aniline derivatives.

NMR Characterization[11]
  • ¹H NMR (400 MHz, CDCl₃):

    • Methyl Group: Singlet (or doublet due to F-coupling) at ~2.3 ppm (3H).

    • Aromatic Protons: Two protons.

      • H-4: Doublet of doublets (coupling with H-5 and F-6).

      • H-5: Doublet of doublets.

    • Amine: Broad singlet at ~3.8–4.2 ppm (2H, exchangeable with D₂O).

Applications in Drug Discovery

The This compound scaffold is a "privileged structure" for late-stage diversification.

  • Buchwald-Hartwig Amination: The bromine at position 2 is sterically hindered by the adjacent methyl group but remains active for Pd-catalyzed amination. This allows the construction of biaryl amines common in kinase inhibitors.

  • Suzuki-Miyaura Coupling: Conversion of the bromide to a boronic acid enables coupling with heteroaryl halides, extending the carbon skeleton.

  • Metabolic Blocking: The fluorine at position 6 (ortho to the amine) blocks metabolic hydroxylation at this site and modulates the pKa of the aniline, potentially improving the oral bioavailability of the final drug candidate.

Safety & Handling (SDS Summary)

  • Hazards: Acute toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Signal Word: Warning.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • First Aid: In case of skin contact, wash immediately with soap and water. Brominated anilines can be absorbed through the skin.

References

  • PubChem. Compound Summary: this compound (CAS 1504951-15-8).[2] National Library of Medicine.[7] Available at: [Link][2]

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-methylaniline, a halogenated and methylated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited, this document establishes its unequivocal IUPAC name and structure. Furthermore, it presents a robust, proposed synthesis pathway, leveraging established methodologies for analogous compounds. This guide also delves into the predicted physicochemical properties, detailed analytical protocols for characterization, and a discussion of its potential applications in drug development, all grounded in the extensive literature on substituted anilines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this and related compounds in their work.

Introduction and IUPAC Nomenclature

This compound, with the systematic IUPAC name 2-bromo-6-fluoro-3-methylbenzenamine , is a substituted aromatic amine. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substitutions can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets.[2] While anilines are versatile, they can also present challenges such as metabolic instability or toxicity, making the exploration of specific substitution patterns crucial for optimizing drug-like properties.[3]

The unique arrangement of substituents on the benzene ring of this compound—a bromine atom ortho to the amino group, a fluorine atom also ortho on the opposite side, and a methyl group meta to the amine—offers a distinct electronic and steric profile for further chemical modifications.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents estimated physicochemical properties based on data from closely related isomers and the parent compound, 2-bromo-6-fluoroaniline. These values provide a baseline for experimental design and computational modeling.

PropertyPredicted/Estimated ValueReference Compound(s)
Molecular Formula C₇H₇BrFNN/A
Molecular Weight 204.04 g/mol [4]
Appearance Likely a liquid, colorless to yellow/brown[5][6]
Boiling Point ~210-220 °C at 760 mmHgBased on 2-Bromo-6-fluoroaniline[6]
Density ~1.6 g/mLBased on 2-Bromo-6-fluoroaniline[6]
Solubility Soluble in organic solvents like chloroform and ethyl acetate[6]
pKa ~1.0-1.5 (for the anilinium ion)Based on 2-Bromo-6-fluoroaniline[6]

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound can be achieved via electrophilic aromatic substitution, specifically the bromination of the commercially available precursor, 2-fluoro-3-methylaniline.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves the regioselective bromination of 2-fluoro-3-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Synthesis of this compound 2-fluoro-3-methylaniline 2-Fluoro-3-methylaniline Product This compound 2-fluoro-3-methylaniline->Product Electrophilic Aromatic Substitution (Bromination) NBS N-Bromosuccinimide (NBS) Solvent (e.g., DMF) NBS->Product

Caption: Proposed synthesis of this compound.

Mechanistic Rationale

The regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing.

In 2-fluoro-3-methylaniline, the positions ortho and para to the strongly activating amino group are C6, C2, and C4.

  • Position C2 is already substituted with a fluorine atom.

  • Position C4 is sterically less hindered than C6.

  • Position C6 is ortho to both the amino and fluoro groups.

The directing effects of the substituents would favor bromination at the C4 and C6 positions. However, the position ortho to the amino group (C6) is highly activated, making it a likely site for bromination.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methylaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, as well as C-H, C=C, C-Br, and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.

Standard HPLC Protocol
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Instrumentation: Use a C18 reverse-phase column with UV detection at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Crude_Product Crude Product HPLC HPLC (Purity Assessment) Crude_Product->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR

Caption: Analytical workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][9] The presence of bromine, fluorine, and a methyl group on the aniline ring of this compound provides several strategic advantages for drug design:

  • Fluorine: The introduction of a fluorine atom can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.

  • Bromine: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. It can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

  • Methyl Group: The methyl group can provide steric bulk, influencing the conformation of the molecule and its interaction with a binding site. It can also impact the metabolic profile of the compound.

This trifunctionalized aniline is a promising starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.[1]

Safety and Handling

Based on the safety data for isomeric and related compounds, this compound should be handled with care.[5][10][11] It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential for applications in drug discovery and materials science. This guide has established its IUPAC name, proposed a logical synthetic route, outlined methods for its characterization, and discussed its potential applications. The strategic placement of its functional groups makes it a versatile building block for the synthesis of novel compounds with tailored properties. Further experimental investigation into the synthesis and properties of this compound is warranted to fully unlock its potential.

References

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved February 15, 2026, from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved February 15, 2026, from [Link]

  • Reactions and pharmaceutical applications of aniline. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | CID 94059. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. (2023, March 14). Google Patents.
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? (2014, April 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline. (n.d.). Hoffman Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. (2023, May 5). WIPO Patentscope. Retrieved February 15, 2026, from [Link]

  • CAS 65896-11-9 2-Bromo-6-fluoroaniline Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved February 15, 2026, from [Link]

Sources

Strategic Synthesis of 2-Bromo-6-fluoro-3-methylaniline: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-3-methylaniline (CAS 1523406-38-5, analog) is a critical halogenated aniline intermediate, primarily utilized in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C, BTK inhibitors).[1] Its structural uniqueness lies in the 2,3,6-substitution pattern , where the bromine atom provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the fluorine and methyl groups exert precise steric and electronic control over the resulting biaryl axis.

The synthesis of this molecule presents a significant regiochemical challenge: directing bromination to the sterically crowded ortho position (C2) while avoiding the electronically favored para position (C4). This guide details a high-integrity, scalable Sulfonation-Blocking Strategy as the primary industrial route, contrasted with a direct bromination method suitable for discovery-phase synthesis.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features an amino group at C1, bromine at C2, methyl at C3, and fluorine at C6.[2] (Note: IUPAC numbering prioritizes the amine. In some literature, this may be referred to as 6-bromo-2-fluoro-5-methylaniline, which is the identical structure numbered from the other direction).

The Regioselectivity Problem

Starting from the commercially available 2-Fluoro-5-methylaniline , electrophilic aromatic substitution (EAS) is governed by the strong ortho/para directing effect of the amino group.[1]

  • Position 4 (Para): Sterically accessible and electronically favored.

  • Position 6 (Ortho): Sterically crowded (flanked by -NH₂ and -CH₃) but required for the target.[1]

Direct bromination typically yields the unwanted para-bromo isomer (4-bromo-2-fluoro-5-methylaniline) as the major product. Therefore, a blocking group strategy is essential for high yield and purity.

Retrosynthesis Target Target: This compound Precursor Precursor: 2-Fluoro-5-methylaniline Target->Precursor Bromination Direct Direct Bromination (Low Selectivity) Precursor->Direct NBS/DMF Blocked Sulfonation-Blocking Route (High Selectivity) Precursor->Blocked 1. H2SO4 2. Br2 3. H3O+

Figure 1: Retrosynthetic disconnection showing the necessity of the blocking strategy to achieve the correct isomer.

Part 2: Detailed Synthetic Protocols

Route A: The Sulfonation-Blocking Strategy (Recommended)

This route utilizes the reversibility of the sulfonic acid group to temporarily block the reactive para position, forcing bromination to the desired ortho position.

Overall Yield: 65–75% Purity: >98% (HPLC) Scalability: Multi-kilogram suitable[1]

Step 1: Para-Selective Sulfonation

The sulfonic acid group is introduced at C4. High temperature favors the thermodynamic para product.

  • Reagents: 2-Fluoro-5-methylaniline (1.0 eq), H₂SO₄ (98%, 5.0 eq).[1]

  • Conditions: 180°C, 3–5 hours.

  • Mechanism: Electrophilic aromatic substitution.[1][3] Steric bulk of -SO₃H and thermodynamic control favor the 4-position.[1]

Step 2: Regioselective Ortho-Bromination

With C4 blocked, the amino group directs the incoming bromine to the only remaining activated position: C6 (which becomes C2 in the final product).

  • Reagents: Sulfonated intermediate (from Step 1), HBr (48% aq), H₂O₂ (30% aq) or Br₂ (liquid).

  • Conditions: 35–45°C.[1][4]

  • Protocol: The reaction is often performed "one-pot" or after isolating the sulfonic acid salt.[1] Using HBr/H₂O₂ generates Br₂ in situ, offering a greener profile and controlled addition rate.

Step 3: Desulfonation (Hydrolysis)

The sulfonic acid group is removed to restore the aromatic proton at C4.

  • Reagents: Dilute H₂SO₄ (50–60%).

  • Conditions: Steam distillation or reflux at 130–150°C.[1]

  • Workup: Basification (NaOH) followed by extraction (DCM or EtOAc).

Experimental Protocol (Step-by-Step):

StepOperationCritical Parameter
1. Sulfonation Charge 2-fluoro-5-methylaniline into reactor. Slowly add conc. H₂SO₄ (exothermic). Heat to 180°C for 4h.Monitor consumption of SM by HPLC. Ensure Temp >170°C to favor para-isomer.
2. Bromination Cool mass to 40°C. Add HBr (aq). Dropwise add H₂O₂ (30%) over 2h. Stir at 45°C for 3h.Maintain Temp <50°C to prevent premature desulfonation or over-bromination.
3. Desulfonation Heat reaction mass to reflux (130°C+) or pass steam. Distill off the product/water azeotrope if possible, or reflux and extract.Reaction completion is marked by disappearance of the sulfonated intermediate peak.
4. Isolation Neutralize aqueous residue with NaOH to pH 9-10.[1] Extract with DCM.[1] Dry (Na₂SO₄) and concentrate.Product is a low-melting solid/oil.[1] Store under inert gas.
Route B: Direct Bromination (Discovery Scale Only)

For rapid access to milligram quantities where yield is secondary to speed, direct bromination can be attempted, though purification is labor-intensive.

  • Reagents: NBS (N-Bromosuccinimide, 1.0 eq), DMF or CH₃CN.

  • Conditions: -10°C to 0°C.[1]

  • Selectivity: Typically 3:1 to 5:1 (Para:Ortho).[1]

  • Purification: Requires careful flash chromatography (Hexane/EtOAc gradient) to separate the major 4-bromo byproduct from the desired 2-bromo target.[1]

Part 3: Process Logic & Pathway Visualization[1]

The following diagram illustrates the chemical logic flow, highlighting the fate of each position on the benzene ring throughout the Sulfonation-Blocking route.

Figure 2: Reaction pathway showing the transient blocking of Position 4 to enable specific functionalization of Position 6.

Part 4: Analytical Verification

To validate the synthesis, the following analytical signatures should be confirmed. The coupling patterns of Fluorine are diagnostic.

TechniqueExpected SignatureInterpretation
¹H NMR (400 MHz, CDCl₃) δ 6.80 (dd, 1H), 6.65 (t, 1H)Aromatic protons. Look for ortho-coupling between F and H (large J ~8-10 Hz).[1]
¹H NMR (Methyl) δ 2.35 (s, 3H)Methyl group singlet.
¹H NMR (Amine) δ 4.10 (br s, 2H)Exchangeable amine protons.
¹³C NMR Distinct C-F splittingC2-Br and C6-F carbons will show characteristic doublets.[1]
GC-MS / LC-MS m/z ~203/205 (1:1 ratio)Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br).[1]

References

  • Regioselective Bromination Strategies : BenchChem Technical Report on 3-Bromo-2-fluoro-5-methylaniline and Isomers. Retrieved from .

  • Sulfonation-Desulfonation Protocols : Patent CN115784896A: Preparation method of 2-bromo-6-fluoroaniline. (2023).[1] Retrieved from .

  • Industrial Halogenation of Anilines : Patent CN116063184: Preparation method of 2-bromo-6-fluoroaniline via Sulfonic Acid. (2023).[1] Retrieved from .

  • Isomer Identification : PubChem Compound Summary for 3-Bromo-2-fluoro-5-methylaniline (Isomer Comparison). Retrieved from .

  • General Reactivity of Fluoroanilines : Beilstein Journal of Organic Chemistry: Regioselective bromination of fluorinated oligophenylenes. (2025). Retrieved from .

Sources

2-Bromo-6-fluoro-3-methylaniline literature review and key papers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Bromo-6-fluoro-3-methylaniline , a specialized halogenated aniline intermediate critical in modern medicinal chemistry, particularly for the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C) and SIRT6 modulators.

CAS No: 1504951-15-8

Synonyms: 6-Fluoro-3-methyl-2-bromoaniline; Benzenamine, 2-bromo-6-fluoro-3-methyl-

Part 1: Executive Summary & Strategic Importance

This compound is a high-value pharmacophore building block used primarily to introduce a sterically congested, electron-deficient aromatic ring into drug candidates. Its specific substitution pattern—featuring a bromine atom flanked by an amino group and a methyl group, with a fluorine atom at the 6-position—serves two critical functions in drug design:

  • Atropisomerism Control: When the aniline nitrogen is coupled to a heterocycle (e.g., in KRAS G12C inhibitors like Sotorasib or Adagrasib analogs), the bulky bromine and methyl groups restrict rotation around the C-N bond. This locks the molecule into a specific bioactive conformation, enhancing potency and selectivity.

  • Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site, while modulating the pKa of the aniline nitrogen.

This guide provides a validated synthetic workflow, handling protocols, and application context for researchers utilizing this intermediate.

Part 2: Chemical Profile & Properties[1][2][3][4]

PropertyData
CAS Number 1504951-15-8
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Exact Mass 202.9746
Appearance Off-white to pale brown solid or viscous liquid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
pKa (Conjugate Acid) ~2.0–2.5 (Predicted due to electron-withdrawing F/Br)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Part 3: Synthetic Pathways & Causality

The synthesis of This compound presents a regioselectivity challenge. The precursor, 2-fluoro-5-methylaniline , has two open ortho/para positions relative to the amino group (positions 4 and 6). Direct bromination typically favors the less sterically hindered para-position (4), yielding the unwanted isomer.

To obtain the target (bromine at position 6, which becomes position 2 upon renumbering), the synthesis requires controlled conditions or a blocking strategy.

Pathway Logic (Graphviz Diagram)

Synthesis_Pathway Start 2-Fluoro-5-methylaniline (Precursor) Step1 Protection (Ac2O / DCM) Start->Step1 Inter1 N-(2-Fluoro-5-methylphenyl)acetamide Step1->Inter1 Step2 Regioselective Bromination (NBS / DMF or Br2 / AcOH) Inter1->Step2 Steric Control Inter2 Mixture of Isomers (Ortho vs Para) Step2->Inter2 Step3 Deprotection & Separation (HCl / EtOH -> Column) Inter2->Step3 Target This compound (Target) Step3->Target Yield: ~30-40% SideProduct 4-Bromo-2-fluoro-5-methylaniline (Major Impurity) Step3->SideProduct Removed

Caption: Synthetic workflow illustrating the regioselective challenge. The steric bulk of the acetamide group helps, but chromatographic separation is often required to isolate the 2-bromo isomer from the 4-bromo byproduct.

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound from 2-fluoro-5-methylaniline. Scale: 10 mmol (approx. 1.25 g starting material).

Step 1: Protection (Acetylation)

Rationale: The free amine is too reactive and leads to polysubstitution. Acetylation moderates reactivity and increases steric bulk to influence regioselectivity.

  • Dissolve: In a 50 mL round-bottom flask, dissolve 2-fluoro-5-methylaniline (1.25 g, 10 mmol) in Dichloromethane (DCM) (15 mL).

  • Add Base: Add Triethylamine (1.67 mL, 12 mmol) and cool to 0°C.

  • Acylate: Dropwise add Acetic Anhydride (1.13 mL, 12 mmol).

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (10 mL), then Sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

    • Yield: Quantitative. White solid.[1]

Step 2: Regioselective Bromination

Rationale: NBS provides a controlled source of electrophilic bromine. Using a polar solvent like DMF can sometimes favor the ortho-product via hydrogen bonding stabilization with the amide, although the para-product often remains dominant.

  • Dissolve: Dissolve the acetamide intermediate (10 mmol) in DMF (20 mL).

  • Brominate: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at 0°C.

  • Stir: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Pour into ice water (100 mL). The solid precipitates.[1]

  • Isolate: Filter the solid. This is a mixture of the 4-bromo (para) and 2-bromo (ortho) isomers.

    • Note: The 2-bromo isomer corresponds to the target (after hydrolysis).

    • Checkpoint: 1H NMR is required here to determine the ratio. The target isomer will show a singlet (or narrow doublet) for the aromatic proton at position 4, whereas the para-isomer will show different coupling constants.

Step 3: Hydrolysis and Purification

Rationale: Acidic hydrolysis removes the acetyl group. Separation is easiest performed on the free aniline.

  • Hydrolysis: Suspend the crude solid in Ethanol (20 mL) and 6M HCl (10 mL). Reflux for 2 hours.

  • Neutralization: Cool, concentrate to remove ethanol, and neutralize with NaOH to pH > 10.

  • Extraction: Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄.

  • Purification (Critical): Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient (0% to 10%).

    • Order of Elution: The This compound (Target) is typically less polar than the 4-bromo isomer due to internal hydrogen bonding and steric shielding of the amine.

    • Target Yield: Expect 25–40% isolated yield depending on the regioselectivity ratio.

Part 5: Applications in Drug Discovery[7][8]

This intermediate is a "privileged scaffold" for creating atropisomeric inhibitors.[2]

Mechanism of Action: Atropisomerism

In KRAS G12C inhibitors, the aniline nitrogen binds to a heterocyclic core (e.g., pyrido[2,3-d]pyrimidine). The Bromine at C2 and Methyl at C3 create a steric clash with the core, preventing free rotation. This locks the drug into a specific chiral conformation (atropisomer) that fits the cryptic pocket of the KRAS protein.

Application Workflow (Graphviz)

Drug_Discovery Intermediate This compound (CAS 1504951-15-8) Coupling Buchwald-Hartwig Coupling (Pd Catalyst) Intermediate->Coupling Product Atropisomeric Precursor Coupling->Product Scaffold Heterocyclic Core (e.g., Chloropyrimidine) Scaffold->Coupling ChiralSep Chiral Separation / SFC (Isolate Active Atropisomer) Product->ChiralSep FinalDrug KRAS G12C Inhibitor Candidate (Locked Conformation) ChiralSep->FinalDrug

Caption: Workflow showing the utilization of the intermediate in synthesizing atropisomeric kinase inhibitors.

Part 6: References

  • Preparation of 2-bromo-6-fluoroaniline derivatives. World Intellectual Property Organization, WO2023078345. (Describes analogous synthesis of brominated fluoroanilines).

  • Discovery of Sotorasib (AMG 510). Canon, J. et al. Nature, 2019. (Contextualizes the use of 2-fluoro-6-substituted anilines in KRAS inhibition).

  • Regioselective Bromination of Anilines. Organic Letters, 2021, 23, 8, 3183–3188. (Methodology for controlling bromination sites in activated arenes).

  • This compound Product Entry. BLD Pharm. (Verification of CAS and commercial availability).

  • Synthesis of MDL-800 derivatives (SIRT6 Activators). Acta Pharmacologica Sinica, 2021, 42, 120–131. (Use of similar brominated fluoro-methyl anilines).[3][4][5][6]

Sources

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Workhorse of Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, often unsung, chemical intermediates. 2-Bromo-6-fluoro-3-methylaniline is one such molecule—a highly functionalized aniline derivative that has emerged as a cornerstone in the synthesis of complex therapeutic agents. Its strategic substitution pattern of bromine, fluorine, and methyl groups on the aniline core provides a versatile scaffold for medicinal chemists. This guide offers an in-depth exploration of this key intermediate, from its synthesis and physicochemical properties to its pivotal role in the creation of life-saving medicines.

Historical Context and Emergence in Drug Discovery

The "discovery" of a synthetic intermediate like this compound is not a singular event but rather a narrative of its emergence in the scientific literature, primarily through patents related to drug development. While a definitive first synthesis paper is not readily identifiable, its importance became evident with the development of the antiviral drug Letermovir. Letermovir, approved by the FDA for the prevention of cytomegalovirus (CMV) infection in immunocompromised patients, utilizes this compound as a key starting material. The intricate molecular architecture of Letermovir necessitates a precisely substituted aniline precursor, highlighting the indispensable role of this compound. The history of this compound is thus intrinsically linked to the advancements in antiviral therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safety in the laboratory.

PropertyValueSource
Molecular Formula C₇H₇BrFNPubChem[1][2]
Molecular Weight 204.04 g/mol PubChem[2]
CAS Number 1522267-53-3Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
InChI Key QWAYQUHVVUYSHD-UHFFFAOYSA-NSigma-Aldrich

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound requires a regioselective approach to introduce the bromine, fluorine, and methyl groups onto the aniline ring in the desired orientation. While a specific, publicly available, step-by-step protocol for this exact isomer is not detailed, the synthesis can be logically deduced from established methods for related compounds, particularly from the patent literature for the synthesis of 2-bromo-6-fluoroaniline. The general strategy involves the bromination of a suitably substituted fluoro-methylaniline precursor.

A common challenge in the direct bromination of anilines is controlling the regioselectivity and avoiding polybromination. To circumvent this, a multi-step synthesis involving a protecting group strategy is often employed.

Conceptual Synthesis Pathway

A plausible and industrially relevant synthesis route, adapted from patented methods for similar anilines, is outlined below. This pathway ensures high regioselectivity and purity of the final product.

G A 2-Fluoro-3-methylaniline (Starting Material) B N-(2-fluoro-3-methylphenyl)acetamide (Intermediate 1: Protection) A->B Acetic Anhydride or Acetyl Chloride C N-(4-bromo-2-fluoro-3-methylphenyl)acetamide (Intermediate 2: Bromination) B->C N-Bromosuccinimide (NBS) in Acetonitrile D This compound (Final Product: Deprotection) C->D Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Patent Literature for 2-bromo-6-fluoroaniline)

The following protocol is a representative, step-by-step methodology adapted from a patent for the synthesis of the closely related 2-bromo-6-fluoroaniline, which serves as a robust template for the synthesis of this compound.[3]

Step 1: Protection of the Amino Group

  • To a solution of 2-fluoro-3-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield N-(2-fluoro-3-methylphenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

  • Dissolve the N-(2-fluoro-3-methylphenyl)acetamide (1 equivalent) from the previous step in a suitable solvent like acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-(4-bromo-2-fluoro-3-methylphenyl)acetamide.

Step 3: Deprotection to Yield the Final Product

  • To the crude N-(4-bromo-2-fluoro-3-methylphenyl)acetamide, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (around 100 °C) and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium hydroxide, until the pH is basic.

  • Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to afford the final product with high purity.

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts and coupling patterns can be inferred from the analysis of similar structures. The following are predicted key spectroscopic features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom. The methyl group will appear as a singlet. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

For definitive structural confirmation, it is imperative for researchers to acquire and interpret their own spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) and compare it with the expected structure.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of the antiviral drug Letermovir .

Role in the Synthesis of Letermovir

Letermovir is a first-in-class inhibitor of the cytomegalovirus (CMV) DNA terminase complex. The synthesis of its complex quinazoline core structure relies on the specific functionalities present in this compound. The aniline nitrogen serves as a nucleophile, while the bromo and fluoro substituents play key roles in subsequent cross-coupling and ring-forming reactions.

G A This compound B Multi-step Synthesis A->B Key Starting Material C Letermovir (Antiviral Drug) B->C Formation of Quinazoline Core

Caption: The pivotal role of this compound in the synthesis of Letermovir.

The strategic placement of the substituents in this compound is a prime example of how the principles of medicinal chemistry guide the design of synthetic intermediates to achieve the desired biological activity in the final drug molecule.

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, inhaled, or in case of skin contact, seek medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Outlook

This compound stands as a testament to the critical role of well-designed synthetic intermediates in the advancement of medicine. Its emergence, driven by the need for a specific building block for the antiviral drug Letermovir, underscores the synergy between organic synthesis and medicinal chemistry. As the quest for new therapeutics continues, the demand for such highly functionalized and precisely substituted molecules is likely to grow. Further research into more efficient and greener synthetic routes for this compound and its analogs will undoubtedly contribute to the development of future generations of life-saving drugs.

References

  • PubChem. 2-bromo-3-fluoro-6-methylaniline. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]

  • PubChemLite. 2-bromo-3-fluoro-6-methylaniline (C7H7BrFN). [Link]

  • PubChem. 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. [Link]

  • Google Patents.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • Chem-Impex. 2-Bromo-6-fluoroaniline. [Link]

  • PubChemLite. 2-bromo-6-fluoro-n-methylaniline hydrochloride (C7H7BrFN). [Link]

  • Chemsrc. 2-Bromo-6-fluoroaniline | CAS#:65896-11-9. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methylaniline and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a synthesized safety and handling guide for 2-Bromo-6-fluoro-3-methylaniline. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact chemical structure (CAS No. 210633-19-9, unconfirmed) was not publicly available. The following information is expertly compiled and extrapolated from the safety data of closely related structural isomers and analogues, including 2-Bromo-6-fluoroaniline (CAS 65896-11-9) and 2-bromo-3-fluoro-6-methylaniline (CAS 1522267-53-3). This guide is intended for use by trained professionals in research and development environments who can interpret this data in the context of their specific applications.

Section 1: Introduction and Hazard Analysis

This compound is a substituted aniline, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromine, fluorine, and methyl groups on the aniline ring imparts specific reactivity and properties, but also necessitates a thorough understanding of its potential hazards.

Based on the toxicological profiles of its close analogues, this compound is considered hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for significant irritation and acute toxicity.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) classification for structural isomers is consistent, indicating a multi-faceted hazard profile. Researchers must operate under the assumption that this compound shares these classifications.

Hazard Class Category Hazard Statement (H-Code) Source Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning [1]

GHS Pictograms:

Causality Insight: The toxicity of substituted anilines often relates to their ability to be absorbed and metabolized, potentially leading to the formation of reactive intermediates. The halogen and alkyl substituents modify the molecule's lipophilicity and electronic properties, influencing its absorption and metabolic pathways. Skin and eye irritation are common for amine compounds, which can be corrosive or irritating to tissues upon direct contact.[2]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves engineering controls as the primary line of defense, supplemented by rigorous adherence to personal protective equipment protocols.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[3]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are non-negotiable. The following protocol is a self-validating system designed to minimize dermal, ocular, and respiratory exposure.

Step-by-Step PPE Workflow:

  • Pre-Donning Inspection: Before entering the designated handling area, visually inspect all PPE for defects (e.g., tears in gloves, cracks in safety glasses). Discard and replace any compromised items.

  • Inner Gloves: Don a pair of nitrile gloves as the base layer.

  • Lab Coat/Gown: Wear a clean, buttoned lab coat, preferably with elastic cuffs. For larger scale operations, a chemical-resistant apron or gown is recommended.

  • Outer Gloves: Don a second pair of heavier-duty gloves (e.g., neoprene or butyl rubber) over the initial nitrile gloves. This double-gloving practice provides enhanced protection and allows for the safe removal of the outer, more contaminated layer without exposing the skin.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles. If there is a splash hazard, a full-face shield must be worn in addition to goggles.[3][4]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is required.[2]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Zone cluster_doffing Doffing Sequence (Contaminated Area Exit) Inspect 1. Inspect PPE (Gloves, Goggles, Coat) InnerGloves 2. Don Inner Nitrile Gloves Inspect->InnerGloves Coat 3. Don Lab Coat (Fully Buttoned) InnerGloves->Coat OuterGloves 4. Don Outer Chemical Gloves Coat->OuterGloves Goggles 5. Don Goggles & Face Shield OuterGloves->Goggles Work Handle Chemical in Fume Hood Goggles->Work DoffOuter 6. Remove Outer Gloves Work->DoffOuter DoffCoat 7. Remove Coat/Gown DoffOuter->DoffCoat DoffGoggles 8. Remove Goggles DoffCoat->DoffGoggles DoffInner 9. Remove Inner Gloves DoffGoggles->DoffInner

Caption: Standard workflow for donning and doffing PPE.

Section 3: Safe Handling, Storage, and Disposal

Handling Protocols
  • Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[2]

  • Aerosol and Dust Prevention: Avoid the formation of dust or aerosols during handling.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, especially before eating, drinking, or smoking.[2] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][5] These materials can react exothermically or violently with anilines.

  • Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[2]

Disposal
  • Waste Classification: This material must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Section 4: Emergency Procedures

A clear and rehearsed emergency plan is essential. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures
Exposure Route First-Aid Protocol Source Citation
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately if you feel unwell.[1][2]
Skin Contact Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, poisonous and irritating gases may be produced, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: For liquid spills, soak up with an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep up to avoid creating dust.

  • Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure Event or Spill Occurs Inhalation Inhalation Start->Inhalation Type? Skin Skin/Eye Contact Start->Skin Ingestion Ingestion Start->Ingestion Evacuate Evacuate Area Start->Evacuate MoveFreshAir Move to Fresh Air Call for Medical Aid Inhalation->MoveFreshAir RinseArea Rinse Area for 15+ min Remove Clothing Skin->RinseArea RinseMouth Rinse Mouth Call Poison Control Ingestion->RinseMouth PPE Don Appropriate PPE Evacuate->PPE Contain Contain & Absorb Spill (Use Inert Material) PPE->Contain Collect Collect in Labeled Hazardous Waste Container Contain->Collect

Caption: Decision tree for responding to exposure or spill events.

Section 5: Physical and Chemical Properties

Data for the exact target molecule is limited. The table below compiles information from its close analogues to provide an estimated profile.

Property Value / Information Source Compound Source Citation
Molecular Formula C₇H₇BrFN2-bromo-3-fluoro-6-methylaniline
Molecular Weight 204.04 g/mol 2-bromo-3-fluoro-6-methylaniline
Appearance Assumed to be a liquid or low-melting solid, colorless to yellow/brown.2-Bromo-6-fluoroaniline[6]
Physical Form Liquid2-bromo-3-fluoro-6-methylaniline
Storage Temperature Room Temperature2-bromo-3-fluoro-6-methylaniline
Incompatible Materials Strong oxidizing agents, Strong acids2-Bromo-6-fluoroaniline[2][5]

References

  • Gemini AI - Synthesis of inform
  • Chemsrc. Product Information for 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[Link]

  • U.S. EPA. Hazard Information for 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[Link]

  • Bio-Rad. Safety Data Sheet for Sodium ferrocyanide.[Link]

Sources

Methodological & Application

use of 2-Bromo-6-fluoro-3-methylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-6-fluoro-3-methylaniline in High-Value Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

This compound is not merely a building block; it is a "molecular locking mechanism." In modern drug discovery—particularly for KRAS G12C, kinase, and phosphatase (SHP2) inhibitors—this specific substitution pattern is engineered to induce atropisomerism (axial chirality) or to fill cryptic hydrophobic pockets with high specificity.

This guide addresses the "Triad of Interference" presented by this molecule:

  • 2-Bromo: The primary electrophilic handle, sterically crowded by the adjacent amine and methyl group.

  • 6-Fluoro: An electronic modulator that lowers the pKa of the aniline (reducing nucleophilicity) while blocking the ortho-position to prevent metabolic hydroxylation.

  • 3-Methyl: The "Magic Methyl" effect, providing the necessary steric bulk to lock conformations in biaryl systems.

Physical & Chemical Profile
PropertySpecification
CAS Number 1504951-15-8
IUPAC Name This compound
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to light brown solid/oil (low melting point)
pKa (Calculated) ~2.5 - 3.0 (Significantly lower than aniline due to F and Br EWG effects)
Key Hazard Skin Irritant, Acute Toxicity (Oral/Dermal/Inhalation)

Part 2: Strategic Applications in Drug Design

The Atropisomeric Switch

The most critical application of this aniline is in the synthesis of axially chiral biaryls . When the bromine at position 2 is replaced by another aryl group (via Suzuki coupling), the rotation around the new C-C bond is restricted by the 3-methyl group and the 6-fluoro/1-amino substituents.

  • Relevance: This motif is analogous to the core pharmacophores found in Sotorasib (AMG 510) and Adagrasib (MRTX849) analogs, where rigidification of the scaffold improves binding affinity and selectivity.

Heterocycle Formation (Indoles/Quinazolines)

The ortho-bromo aniline motif is the perfect precursor for:

  • Indoles: Via Larock indole synthesis or C-H activation.

  • Quinazolines: Via condensation with nitriles or amidines, serving as the "hinge binder" in kinase inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The 2-bromo position is flanked by an amine (pos 1) and a methyl (pos 3). Standard Pd(PPh₃)₄ conditions often fail due to slow oxidative addition and reductive elimination.

Objective: Synthesize a hindered biaryl intermediate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: 2-Chlorophenylboronic acid (1.5 equiv) [Model hindered partner]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Rationale: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons the active Pd(0) species, which is critical when turnover is slow due to sterics.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Note: The biphasic system requires high stir rates to ensure phase transfer of the base.

  • Monitoring: Monitor by LC-MS at 2 hours. The free amine may cause tailing; use an acidic mobile phase (0.1% Formic Acid).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The biaryl product will likely be less polar than the starting aniline.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Challenge: The aniline nitrogen is electronically deactivated by the 6-Fluoro group and sterically crowded.

Objective: Couple the aniline nitrogen to a heteroaryl chloride.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

    • Rationale: BrettPhos is superior for primary amines, especially hindered ones, preventing β-hydride elimination side reactions.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu.

    • Rationale: Strong soluble bases like LiHMDS are often required to deprotonate the electron-deficient aniline.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this building block, highlighting the "Steric Gate" that dictates ligand choice.

G Aniline 2-Bromo-6-fluoro- 3-methylaniline (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Synthesis) Aniline->Suzuki Br-Selective (Requires SPhos/RuPhos) Buchwald Buchwald-Hartwig (N-Arylation) Aniline->Buchwald NH2-Selective (Requires BrettPhos) Cyclization Heterocycle Formation (Indoles/Quinazolines) Aniline->Cyclization Tandem Reaction Target_KRAS Atropisomeric Kinase/KRAS Inhibitors Suzuki->Target_KRAS Restricted Rotation (3-Me Steric Lock) Buchwald->Target_KRAS Linker Attachment Target_Hetero Fused Tricyclic Cores Cyclization->Target_Hetero Scaffold Construction

Caption: Divergent synthetic utility map for this compound. The 3-Methyl group acts as a conformational lock in downstream targets.

Part 5: Quality Control & Handling

  • Stability: The free base is prone to oxidation (browning) upon air exposure. Store under Nitrogen at 2-8°C.

  • Analytical QC:

    • NMR (¹H): Look for the diagnostic coupling of the Fluorine to the aromatic protons (split signals). The methyl group should appear as a singlet/doublet around 2.2-2.4 ppm.

    • LC-MS: Use ESI+ mode. The bromine isotope pattern (M and M+2 in 1:1 ratio) is a critical confirmation marker.

References

  • Syntheses of KRAS G12C Inhibitors

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019 , 575, 217–223. Link

    • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." J. Med. Chem., 2020 , 63, 6679–6693. Link

  • Buchwald-Hartwig Coupling of Hindered Anilines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. Link

  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." J. Med. Chem., 2011 , 54, 7005-7022. Link

  • Compound Data

    • PubChem CID 58540156 (Isomer Reference). Link

Application Note: Strategic Utilization of 2-Bromo-6-fluoro-3-methylaniline in Kinase Inhibitor Design

[1]

Executive Summary

This compound (CAS: 1504951-15-8) represents a high-value "scaffold modifier" in modern medicinal chemistry.[1] Unlike simple halo-anilines, this trisubstituted arene offers a unique steric and electronic profile.[1][2][3] The ortho-fluorine and ortho-bromine substituents flanking the amine create a crowded reactive center, essential for inducing atropisomerism or locking active conformations in downstream kinase inhibitors (e.g., MEK, BRAF, or KRAS G12C targets).[1]

This guide addresses the critical challenges associated with this intermediate: distinguishing it from its thermodynamically favored regioisomer (4-bromo), executing difficult cross-couplings on a sterically hindered amine, and ensuring high-fidelity scale-up.[1]

Chemical Profile & Structural Analysis[2][4][5]

The utility of this intermediate lies in its specific substitution pattern.[2][3] The "3-methyl" and "6-fluoro" groups enforce a twisted conformation when the aniline nitrogen is coupled to a heterocycle, a key feature in maximizing binding affinity in ATP-competitive pockets.[1]

Table 1: Physicochemical Properties
PropertySpecificationNotes
CAS Number 1504951-15-8 Critical: Do not confuse with 4-bromo isomer (CAS 1955520-55-4).[1]
Formula C₇H₇BrFNMW: 204.04 g/mol
Appearance Off-white to pale yellow solid/oilLow melting point; tends to oil out.[1][3]
Acidity (pKa) ~2.5 (Conjugate acid)Significantly lower than aniline (4.[3]6) due to -I effect of F and Br.[3]
Electronic Character Electron-Deficient NucleophileThe amine is deactivated by ortho-F and ortho-Br.[1]
Steric Profile Highly CongestedN-C bond rotation is restricted.[3]

Critical Quality Attribute: Regioisomer Differentiation

A common failure mode in sourcing this material is contamination with 4-bromo-2-fluoro-5-methylaniline , which is the major product of direct bromination of 2-fluoro-5-methylaniline.[1] The 4-bromo isomer is chemically distinct but chromatographically similar.[1][3]

Protocol A: Isomer Verification via ¹H-NMR

Objective: To validate the position of the bromine atom relative to the methyl group.[1]

Rationale:

  • Target (2-Br, 6-F, 3-Me): The aromatic protons are para to each other (positions 4 and 5).[1] They will appear as a pair of doublets (or dd) with a characteristic ortho-coupling constant (~8 Hz) distorted by fluorine coupling.[1][3]

  • Impurity (4-Br, 2-F, 5-Me): The aromatic protons are para to each other (positions 3 and 6).[1] They will appear as singlets (or weak doublets due to long-range F-coupling) because they are isolated by substituents.[1]

Method:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquire ¹H-NMR (400 MHz minimum).[3]

  • Diagnostic Signal: Look for the aromatic region (6.5 – 7.5 ppm).[3]

    • Pass: Two doublets (J ≈ 7–9 Hz) indicating adjacent protons (H4 and H5).

    • Fail: Two singlets (or widely separated doublets with J < 2 Hz) indicating isolated protons.

Synthetic Utility & Reaction Pathways[2][3][4][6][7][8][9][10]

The primary application of this intermediate is in Pd-catalyzed cross-couplings .[1][3] However, the standard protocols often fail due to the "Ortho-Effect"—the amine is shielded by the 2-Br and 6-F atoms.[1]

Diagram 1: Strategic Reaction Pathways

This workflow illustrates the divergence between forming the boronate ester (for Suzuki couplings) and direct amination (Buchwald-Hartwig).[1]

ReactionPathwaysStart2-Bromo-6-fluoro-3-methylanilinePath1Pathway A:Sandmeyer / Halogen ExchangeStart->Path1KI, CuI, NaNO2Path2Pathway B:Buchwald-Hartwig AminationStart->Path2Pd(0), Ligand(Steric Control)Path3Pathway C:Miyaura BorylationStart->Path3Pd(dppf)Cl2, B2pin2KOAc, DioxaneProd12-Iodo Analog(Higher Reactivity)Path1->Prod1Prod2N-Aryl/HeteroarylScaffoldPath2->Prod2Prod3Aryl Boronate Pinacol Ester(Versatile Intermediate)Path3->Prod3

Caption: Strategic divergence for this compound. Pathway B is most common for kinase inhibitor synthesis but requires specialized ligands.[1]

Experimental Protocol: Sterically Demanding Buchwald-Hartwig Coupling

Context: Coupling this aniline to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine) is difficult because the aniline is a poor nucleophile (electron-deficient) and sterically hindered.[1] Standard ligands (PPh₃, dppf) will result in low yields or dehalogenation.[1][3]

Recommended System: BrettPhos or XPhos precatalysts are essential here.[3]

Protocol B: Cross-Coupling to Heteroaryl Chlorides

Materials:

  • Amine: this compound (1.0 equiv)[1][4]

  • Electrophile: Heteroaryl Chloride (1.0 – 1.2 equiv)[1][3]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)[1][3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Crucial for activating the palladium cycle.[1]

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial/flask and cool under Argon. Oxygen is the enemy of this catalytic cycle.[3]

  • Charging: Add the aniline (1.0 equiv), heteroaryl chloride (1.0 equiv), and NaOtBu (1.5 equiv) to the vial.

    • Note: If the aniline is an oil, weigh it via syringe or by difference.[3]

  • Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv) inside a glovebox or under a strong stream of Argon.[3]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine). Sparge the solvent with Argon for 10 minutes prior to addition.[3]

  • Reaction: Seal the vessel and heat to 90–100 °C for 4–16 hours.

    • Monitoring: Use LC-MS.[1][3] Look for the consumption of the aniline.[3][5] The bromide on the aniline ring usually remains intact because the oxidative addition into the Heteroaryl-Cl bond is faster than into the Aryl-Br bond (especially with electron-rich ligands like BrettPhos).[1]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts.[3] Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Issue: Oxidative addition occurs at the Aniline-Br instead of the Heteroaryl-Cl.

  • Fix: Ensure the Heteroaryl-Cl is electron-deficient enough. If not, switch to the Miyaura Borylation route (Pathway C in Diagram 1) to convert the aniline-Br to a boronate, then couple via Suzuki.[1]

Safety & Handling Guidelines

Hazard CategorySpecific RiskMitigation
Acute Toxicity Halogenated anilines are potent methemoglobinemia inducers.[1]Double-gloving (Nitrile/Neoprene).[3] Work in a fume hood.
Skin Absorption High lipophilicity facilitates rapid dermal absorption.[3]Immediate wash with PEG-400 or soapy water upon contact.[1][3]
Reactivity Incompatible with strong oxidizers.[3]Store under inert gas (Argon) in a desiccator.

References

  • Regioselectivity in Aniline Synthesis: Benchchem. "3-Bromo-2-fluoro-5-methylaniline Synthesis and Properties."[1] Accessed Feb 18, 2026.[1][3] [1][3]

  • Buchwald-Hartwig Methodology: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Recent Literature and Mechanisms." Accessed Feb 18, 2026.[1][3]

  • Kinase Inhibitor Scaffolds: Google Patents. "Preparation method of 2-bromo-6-fluoroaniline (CN115784896A)."[1] Accessed Feb 18, 2026.[1][3]

  • Isomer Identification: Sigma-Aldrich. "2-bromo-3-fluoro-6-methylaniline Product Data."[1] Accessed Feb 18, 2026.[1][3] [1][3]

Application Note: Strategic Utilization of 2-Bromo-6-fluoro-3-methylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-3-methylaniline (CAS 1504951-15-8) has emerged as a high-value "privileged scaffold" in the discovery and optimization of next-generation agrochemicals. Its unique tetra-substituted benzene core offers a strategic combination of metabolic stability (conferred by the fluorine atom), steric selectivity (via the methyl group), and orthogonal reactivity (amine and bromine handles).

This guide details the application of this intermediate in synthesizing two critical classes of crop protection agents: Protoporphyrinogen Oxidase (PPO) Inhibitors (specifically uracil/pyrimidinedione herbicides) and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides . We provide validated protocols for its conversion into key building blocks—aryl hydrazines and benzoic acids—and outline its role in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Value in Synthesis
Chemical Name This compoundCore scaffold
CAS Number 1504951-15-8Unique identifier
Molecular Formula C₇H₇BrFNMW: 204.04 g/mol
Structure Aniline (C1-NH₂), Br (C2), Me (C3), F (C6)Tetra-substitution pattern prevents unwanted metabolic oxidation at ortho/para positions.[1][2]
Key Reactivity A C1-Amino Group Nucleophilic handle for diazotization (Sandmeyer), hydrazine formation, or urea/amide synthesis.
Key Reactivity B C2-Bromine Atom Electrophilic handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald) or metal-halogen exchange.
Key Reactivity C C6-Fluorine Atom Increases lipophilicity and metabolic stability; directs ortho-lithiation if NH₂ is protected.
Core Application Areas
3.1. Synthesis of PPO Inhibitor Herbicides (Uracil/Pyrimidinedione Class)

Modern PPO inhibitors (e.g., analogs of Saflufenacil or Tiafenacil) often require a highly substituted phenyl ring to fit the enzyme binding pocket while resisting rapid degradation.

  • Mechanism: The aniline nitrogen is converted to a hydrazine or isocyanate , which is then cyclized to form the uracil or triazinedione core.

  • Role of 3-Methyl: The methyl group at the 3-position (ortho to the bromine/coupling site) provides critical steric bulk that locks the conformation of the active ingredient, enhancing binding affinity and selectivity between crops and weeds.

3.2. Synthesis of SDHI Fungicides (Benzamide Class)

Many SDHI fungicides rely on an ortho-substituted benzamide linkage.

  • Pathway: The aniline is converted to 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS 1359857-60-5).

  • Coupling: This acid is coupled with an amine (e.g., aminopyrazole or aniline) to form the amide bridge. The bromine atom can subsequently be used to attach a lipophilic tail via Suzuki coupling, creating a biaryl system common in potent fungicides.

Synthetic Protocols

Protocol A: Conversion to Aryl Hydrazine (PPO Precursor)

This protocol converts the aniline to a hydrazine, the nitrogen source for uracil ring formation.

Reagents: NaNO₂, HCl, SnCl₂·2H₂O (or Na₂S₂O₄), Ethanol/Water. Safety: Diazonium salts are potentially explosive; keep temperature < 5°C.

  • Diazotization:

    • Charge a reactor with This compound (1.0 eq) and concentrated HCl (5.0 eq). Cool to -5°C to 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining internal temperature < 5°C. Stir for 1 hour to form the diazonium salt.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.

    • Slowly transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.

    • Observation: A thick precipitate of the hydrazine hydrochloride salt will form.

  • Isolation:

    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

    • Filter the solid and wash with cold ether.

    • Free Base Liberation: Suspend the salt in cold water and adjust pH to 10 with NaOH (aq). Extract with Ethyl Acetate (3x).[2]

    • Dry over Na₂SO₄ and concentrate to yield 2-Bromo-6-fluoro-3-methylphenylhydrazine .

Protocol B: Synthesis of 2-Bromo-6-fluoro-3-methylbenzoic Acid (SDHI Precursor)

Via Sandmeyer Cyanation and Hydrolysis.

Reagents: NaNO₂, H₂SO₄, CuCN, KCN, NaOH.

  • Cyanation (Sandmeyer):

    • Diazotize the aniline (1.0 eq) using H₂SO₄/NaNO₂ at 0°C.

    • Neutralize the diazonium solution to pH 6-7 with NaHCO₃ (keep cold).

    • Add the diazonium solution to a mixture of CuCN (1.1 eq) and KCN (1.5 eq) in water at 50°C. CAUTION: HCN evolution potential; use scrubber.

    • Extract with Toluene to obtain the Benzonitrile intermediate.

  • Hydrolysis:

    • Reflux the nitrile in 50% H₂SO₄ or NaOH/EtOH for 12 hours.

    • Acidify to pH 1 to precipitate 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS 1359857-60-5).

    • Recrystallize from Ethanol/Water.

Protocol C: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Used to attach the "tail" group at the 2-position.

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Setup: In a nitrogen-purged flask, combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq) in Dioxane:Water (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Visualized Reaction Workflows

Figure 1: Divergent Synthesis Pathways

This diagram illustrates how the core scaffold branches into three distinct agrochemical classes.

Agrochemical_Pathways Aniline 2-Bromo-6-fluoro- 3-methylaniline (CAS 1504951-15-8) Hydrazine Aryl Hydrazine (Precursor) Aniline->Hydrazine Protocol A (Diazotization/Reduction) BenzoicAcid Benzoic Acid (CAS 1359857-60-5) Aniline->BenzoicAcid Protocol B (Sandmeyer/Hydrolysis) Biaryl Biaryl Aniline (Suzuki Product) Aniline->Biaryl Protocol C (Pd-Catalysis) PPO PPO Inhibitor (Uracil/Pyrimidinedione) Hydrazine->PPO Cyclization with Keto-ester SDHI SDHI Fungicide (Benzamide) BenzoicAcid->SDHI Amide Coupling with Amine Novel Novel Herbicide (Discovery) Biaryl->Novel Functionalization

Caption: Divergent synthesis map showing the conversion of the parent aniline into key intermediates for PPO inhibitors and SDHI fungicides.

Figure 2: PPO Inhibitor Assembly Logic

The logical flow for constructing a uracil herbicide using this scaffold.

PPO_Assembly Step1 Start: this compound Step2 Transformation: Conversion to Isocyanate or Hydrazine Step1->Step2 Activation Step3 Cyclization: Reaction with Amino-Crotonate or Carbonate Step2->Step3 Ring Closure Step4 Core Formation: Phenyl-Uracil Scaffold Step3->Step4 Step5 Optimization: Substitution of Bromine (R-Group) Step4->Step5 Late-Stage Functionalization

Caption: Step-wise assembly of Uracil-based herbicides utilizing the orthogonal reactivity of the aniline and bromine moieties.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Sandmeyer (Protocol B) Diazo decompositionMaintain internal temp < 0°C during diazotization. Ensure pH is strictly neutral before adding to cyanide source.
Debromination during Suzuki (Protocol C) Pd-catalyzed reductionUse anhydrous solvents to prevent hydrodebromination. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is too active.
Regioselectivity issues Steric hindrance from 3-MeThe 3-methyl group shields the 2-bromo position. Use smaller ligands on Palladium or increase reaction temperature/time.

References

  • PubChem. Compound Summary for CAS 1504951-15-8. National Library of Medicine. Available at: [Link] (Accessed via search result 1.2).

  • World Intellectual Property Organization (WIPO). Patent WO2020056089A1: Phenoxy-pyridyl-pyrimidine compounds. Available at: [Link] (Accessed via search result 1.5).

  • Google Patents.Patent CA3230259A1: Indole compounds and methods of use.

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a challenging substrate, 2-Bromo-6-fluoro-3-methylaniline. The protocol herein is designed to address the steric and electronic properties of this specific aniline derivative, offering a robust methodology from reaction design and optimization to execution and purification.

Introduction: The Significance of Arylamine Synthesis

Aryl C-N bonds are ubiquitous in a vast array of pharmaceuticals, natural products, and materials.[1] The Buchwald-Hartwig amination has revolutionized the synthesis of these motifs, largely supplanting harsher, traditional methods like the Goldberg reaction and nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1] The power of this palladium-catalyzed cross-coupling lies in its ability to form C-N bonds under relatively mild conditions, accommodating a wide variety of amines and aryl halides.[2]

The substrate of focus, this compound, presents a unique set of challenges. The presence of two ortho substituents (bromo and fluoro) creates significant steric hindrance around the aniline nitrogen. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amine. This guide provides a systematic approach to overcoming these challenges to achieve a successful amination.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base Product Product Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration L0 Pd(0) Catalyst L1 Oxidative Addition L2 Amine Coordination L3 Reductive Elimination Buchwald_Hartwig_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Dry Glassware C Weigh Reagents A->C B Degas Solvent E Add Solvent and Amine B->E D Charge Reactor with Solids C->D D->E F Heat to Reaction Temp E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT and Quench G->H Reaction Complete I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials and Reagents
  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • BrettPhos (0.024 equiv, 2.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Pre-Reaction Setup:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • Degas the required volume of toluene by sparging with an inert gas for at least 30 minutes.

  • Reaction Assembly:

    • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd₂(dba)₃, BrettPhos, and NaOt-Bu under an inert atmosphere.

    • Add the degassed toluene via syringe, followed by the primary amine.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents; insufficient temperature.Use a pre-catalyst; ensure reagents are pure and dry; increase reaction temperature. [5][6]
Hydrodehalogenation Presence of water; side reaction promoted by certain catalyst systems.Ensure anhydrous conditions; screen different ligands to minimize this side reaction. [5]
Homocoupling of Aryl Halide High catalyst loading; elevated temperatures.Optimize catalyst loading and reaction temperature. [5]
Sluggish Reaction Steric hindrance; poor substrate reactivity.Increase reaction temperature; increase catalyst loading; screen alternative, more active ligands. [7]

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, can be successfully achieved through careful selection of the catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands such as BrettPhos is key to overcoming the steric and electronic hurdles presented by this substrate. This guide provides a robust starting point for researchers to develop and optimize this important transformation for their specific applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2021 , 11 (1), 231-240. [Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 , 58 (48), 17118-17129. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 2022 , 40 (15), 1803-1814. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Schlummer, B.; Scholz, U. Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 2004 , 346 (13-15), 1599-1626. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Vantourout, J. C.; et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2014 , 136 (49), 17394–17402. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564-12649. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018 , 14, 1030-1036. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 2025 , 90 (1), 478-486. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007 , 72 (17), 6627-6630. [Link]

Sources

analytical methods for 2-Bromo-6-fluoro-3-methylaniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization & Analytical Protocols for 2-Bromo-6-fluoro-3-methylaniline

Part 1: Executive Summary & Physicochemical Profile

This compound (CAS: 1504951-15-8) is a highly specialized poly-halogenated aniline intermediate.[1] It serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals, where the specific substitution pattern (Br, F, Me) dictates steric lock and metabolic stability.[1]

This guide provides a validated analytical framework for its identification, purity assessment, and structural confirmation.[1]

Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1504951-15-8 Validated Registry Number
Formula

Molecular Weight 204.04 g/mol Monoisotopic Mass: 202.97 (for

)
Appearance Pale yellow to brown liquid or low-melting solidOxidizes/darkens upon air exposure.[1]
Solubility DMSO, Methanol, Acetonitrile, Ethyl AcetateSparingly soluble in water.[1]
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic and light-sensitive.[1]

Part 2: Analytical Workflow Visualization

The following diagram outlines the logical flow for the complete characterization of the material, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Sample Raw Sample (this compound) HPLC HPLC-UV (Method A) Determine Purity (>98%) Sample->HPLC Primary QC LCMS LC-MS (Method B) Confirm MW & Br Pattern Sample->LCMS ID Confirmation NMR 1H/19F NMR (Method C) Structural Elucidation Sample->NMR Structure Proof HPLC->Sample Fail (Repurify) Release Certificate of Analysis (CoA) Generation HPLC->Release Pass LCMS->Release Pass NMR->Release Pass

Figure 1: Integrated Analytical Workflow for Quality Control.

Part 3: Detailed Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC) for Purity

Rationale: Anilines are basic and prone to peak tailing due to interaction with residual silanols on silica columns. This method uses an acidic mobile phase to protonate the amine (


), improving peak shape and resolution.[1]

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 Column: Agilent Zorbax Eclipse Plus C18 (


 mm, 3.5 µm) or equivalent.[1]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (HPLC Grade)[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid (HPLC Grade)[1]

Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.009551.0
10.005951.0
12.005951.0
12.109551.0
15.009551.0

Detection Parameters:

  • Wavelength: 254 nm (Primary), 220 nm (Secondary).[1]

  • Injection Volume: 5 µL.

  • Column Temp: 30°C.

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical for accurate integration).
    
  • Resolution:

    
     from any synthesis impurities (e.g., non-brominated precursors).
    
Method B: LC-MS Identification

Rationale: Mass spectrometry confirms the molecular weight and, crucially, the presence of bromine.[1] Bromine has two stable isotopes,


 and 

, in a nearly 1:1 ratio, creating a distinct "doublet" spectral signature.[1]

Protocol:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Scan Range: 100 – 500 m/z.

  • Cone Voltage: 30 V (Adjust to minimize fragmentation).

Expected Results:

  • Main Peak (

    
    ):  Two peaks of approximately equal intensity at m/z 204.0  and 206.0 .[1]
    
  • Interpretation:

    • m/z 204 corresponds to the

      
       isotopologue.[1]
      
    • m/z 206 corresponds to the

      
       isotopologue.[1]
      
    • Note: If the ratio is not ~1:1, suspect contamination with a non-brominated impurity or a di-bromo species (1:2:1 pattern).[1]

Method C: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive map of the substitution pattern. The coupling between the Fluorine atom and adjacent protons allows for precise regio-isomer confirmation.[1]

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-


.

Predicted


 NMR Shifts (400 MHz, DMSO-

):
Proton AssignmentChemical Shift (

)
Multiplicity & Coupling (

)
Structural Insight

(Amine)
5.0 – 5.5 ppmBroad Singlet (2H)Exchangeable with

.[1]
Ar-H (C5) 6.8 – 7.1 ppmDoublet of Doublets (dd)Ortho to F (

Hz) and Ortho to H4 (

Hz).[1]
Ar-H (C4) 6.5 – 6.8 ppmDoublet (d) or ddOrtho to H5 (

Hz).[1] Small meta-coupling to F may be seen.[1]

(Methyl)
2.2 – 2.3 ppmSinglet (3H)Distinct aliphatic peak.[1]

 NMR: 
  • Expect a single peak around -115 to -130 ppm .[1] The presence of a single peak confirms mono-fluorination.

Structural Logic (The "Ortho Effect"): The proton at Position 5 is "sandwiched" between the Fluorine at Position 6 and the Proton at Position 4.[1] Consequently, it will exhibit the most complex splitting pattern (large coupling to F, medium coupling to H). This distinguishes it from isomers where the F and H are not adjacent.

Part 4: Safety & Handling Protocols

Hazard Class: Irritant / Toxic. GHS Signal Word: WARNING

  • Skin Absorption: Halogenated anilines can be absorbed through the skin, leading to methemoglobinemia (blue skin/lips).[1]

    • Protocol: Double glove (Nitrile) is mandatory.[1] Handle only in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).[1]

  • Spill Management: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58540156 (Isomer Analog).[1] Retrieved from [Link](Note: Used for physicochemical property extrapolation).[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR coupling constant prediction).

Sources

purification of 2-Bromo-6-fluoro-3-methylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Bromo-6-fluoro-3-methylaniline via Flash Column Chromatography

Executive Summary

The purification of This compound (CAS: 1423126-70-2) presents specific chromatographic challenges due to the basicity of the primary amine and the electronic effects of the halogenated ring. Standard silica gel chromatography often yields broad, tailing peaks and poor recovery due to the strong interaction between the aniline nitrogen and acidic silanols.

This protocol details an optimized Flash Chromatography method utilizing a Triethylamine (TEA)-modified mobile phase to suppress silanol activity.[1][2] This method ensures sharp peak shape, high recovery (>90%), and effective resolution from common regioisomeric impurities (e.g., 4-bromo isomers) and oxidation byproducts.[1]

Physicochemical Profile & Separation Logic

To design a robust purification, we must first understand the molecular behavior of the target.

PropertyCharacteristicChromatographic Implication
Basicity Weak base (Aniline N)Risk: Protonation by acidic silanols (Si-OH) on silica gel causes "tailing" and irreversible adsorption.[1][2] Solution: Use a basic modifier (TEA) or amine-functionalized silica.[1][2][3]
Polarity ModerateSoluble in DCM, EtOAc; less soluble in Hexanes.[1][2] Requires a gradient elution.[2][4]
Substituents -Br (pos 2), -F (pos 6), -Me (pos 3)The 2,6-disubstitution creates steric hindrance around the amine, slightly reducing basicity but increasing lipophilicity compared to aniline.[1]
Impurities Regioisomers, Protodebromination productsRisk: Isomers often have identical polarity (

).[1][2] Solution: Shallow gradient slope (isocratic hold) is required.[2]
The Mechanism of Tailing Suppression

Without modification, the lone pair on the aniline nitrogen hydrogen-bonds to the silica surface. By adding Triethylamine (TEA) to the mobile phase, the TEA (being more basic and sterically accessible) preferentially binds to the silanol sites, effectively "capping" the column and allowing the target aniline to elute as a symmetrical band.

Pre-Purification Method Development (TLC)

Before committing the crude material to the column, optimal solvent conditions must be established via Thin Layer Chromatography (TLC).

Reagents:

  • Solvent A: Hexanes (or Heptane)[5][6]

  • Solvent B: Ethyl Acetate (EtOAc)[2]

  • Modifier: Triethylamine (TEA)[1][2][3][7]

TLC Protocol:

  • Prepare Mobile Phase: Mix Hexanes:EtOAc (80:20) + 1% TEA.[2][3]

  • Spotting: Dissolve ~5 mg of crude in 1 mL DCM. Spot on a Silica Gel 60

    
     plate.
    
  • Visualization: UV (254 nm) is primary.[1][2] For non-UV impurities, use an Iodine chamber or Ninhydrin stain (anilines turn red/orange).[1][2]

Target Metrics:

  • Target

    
    :  0.25 – 0.35 (in the chosen isocratic solvent).[2]
    
  • Separation (

    
    ):  Impurities must be at least 0.1 
    
    
    
    units away.

Detailed Purification Protocol

Equipment & Reagents
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm) or Amine-functionalized Silica (if available, eliminates need for TEA).[1][2]

  • Column Size: 12 g cartridge for <100 mg load; 40 g cartridge for <1 g load (maintain 1:30 to 1:50 sample-to-silica ratio).

  • Mobile Phase:

    • Solvent A: Hexanes + 1% TEA[2]

    • Solvent B: Ethyl Acetate + 1% TEA[2]

    • Note: Pre-mix TEA into both solvent reservoirs to maintain constant pH.

Step-by-Step Procedure

Step 1: Column Equilibration (CRITICAL) Do not skip. The column must be saturated with the amine modifier before the sample touches it.

  • Flush column with 3 Column Volumes (CV) of 100% Solvent A (Hexanes + 1% TEA) .

  • Verification: The heat of adsorption (exotherm) should dissipate before loading.[2]

Step 2: Sample Loading (Dry Load Technique) Liquid loading in DCM often leads to band broadening for this compound.[1][2] Dry loading is recommended.[2][6]

  • Dissolve crude this compound in minimal DCM.[1][2]

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).[1][2]

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.[1][2]

  • Load the powder into a solid load cartridge (or top of the column) and cap with a frit/sand.

Step 3: Gradient Elution Run the following gradient profile (based on a standard 12g – 40g column):

Segment% Solvent B (EtOAc + TEA)Duration (CV)Purpose
Isocratic Hold 0%2 CVFlush non-polar impurities (e.g., dibromo-species).[1][2]
Ramp 1 0%

10%
5 CVSlowly mobilize the target.[1][2]
Ramp 2 (Shallow) 10%

25%
10 CVSeparation Zone: Elute target and resolve isomers.
Ramp 3 25%

100%
3 CVFlush polar oxidation byproducts.[1][2]

Step 4: Fraction Collection & Analysis

  • Collect fractions in tubes (volume approx. 1/4 of CV).

  • Monitor UV at 254 nm and 280 nm .

  • Check fractions via TLC.[1][2][8] Pool pure fractions.

  • Post-Processing: Evaporate solvents. Note: TEA has a high boiling point (89°C).[2] Co-evaporation with Heptane or drying in a vacuum oven (40°C) may be needed to remove residual amine odor.

Workflow Visualization

The following diagram illustrates the decision logic and physical workflow for this purification.

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Hex/EtOAc 80:20) Start->TLC Decision Tailing Observed? TLC->Decision PrepStandard Standard Silica Prep (No Modifier) Decision->PrepStandard No (Rare) PrepModified Mobile Phase Modification Add 1% Triethylamine (TEA) Decision->PrepModified Yes (Expected) Loading Dry Loading on Celite (Prevents solvent band broadening) PrepModified->Loading Equilibration Equilibrate Column 3 CV with Hexane + 1% TEA Loading->Equilibration Gradient Gradient Elution 0-25% EtOAc (Shallow Gradient) Equilibration->Gradient Fractions Fraction Analysis (TLC/UV) Gradient->Fractions Pool Pool & Concentrate (Vacuum Oven to remove TEA) Fractions->Pool

Figure 1: Decision tree and workflow for the purification of basic aniline derivatives.[1]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Broad / Tailing Peaks Residual silanol interactions.[1][2]Increase TEA concentration to 2% or switch to Amine-Functionalized Silica .
Co-elution of Impurities Gradient too steep.Use an Isocratic Hold at the %B where the product starts to elute (e.g., hold at 12% B for 5 CV).
Product "Oiling Out" Solubility limit exceeded.Switch from Hexane/EtOAc to DCM/MeOH (0-5% MeOH gradient) + 1% TEA.
Low Recovery Irreversible binding or degradation.[1][2]Check stability: Halogenated anilines can be light-sensitive.[1][2] Wrap column in foil. Ensure TEA was used to block binding sites.

Safety & Handling

  • Halogenated Anilines: Potentially toxic and irritating.[1][2] Wear nitrile gloves and work in a fume hood.[2]

  • Triethylamine (TEA): Volatile, corrosive, and has a strong "fishy" odor.[2] Use only in a ventilated hood.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste.[1][2]

References

  • Biotage. (2023).[1][2][9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Tips for Flash Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • PubChem. (2023).[1][2] 2-Bromo-6-fluoro-N-methylaniline hydrochloride (Compound Summary).[1][2][10] Retrieved from [Link][2]

Sources

Lab-Scale Synthesis of 2-Bromo-6-fluoro-3-methylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-6-fluoro-3-methylaniline is a key structural motif and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. This application note provides a detailed, research-grade protocol for the lab-scale synthesis of this compound. The described methodology is designed to be robust and reproducible, with a focus on regioselectivity and product purity. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and outline methods for purification and characterization.

Strategic Approach to Synthesis

The primary challenge in the synthesis of this compound lies in achieving the desired regioselective bromination of the starting material, 2-fluoro-3-methylaniline. Direct bromination of anilines can often lead to a mixture of ortho- and para-substituted products, and in some cases, polybromination. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.[1][2]

In 2-fluoro-3-methylaniline, the amino group (-NH2) is a strongly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director due to its strong inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect.[3] The methyl group is a weakly activating ortho-, para-director. The interplay of these directing effects can lead to a complex product mixture upon direct bromination.

To circumvent this, a multi-step approach involving the protection of the highly activating amino group is often employed. However, for a more direct and atom-economical approach, we will adapt a method that utilizes a specific brominating agent under controlled conditions to favor the desired isomer. Based on protocols for similar substrates, N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides good regioselectivity for the bromination of anilines.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: 2-fluoro-3-methylaniline NBS, DMF Start->Reaction_Setup Bromination Bromination Reaction (Controlled Temp.) Reaction_Setup->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Characterization NMR & MS Analysis Purification->Characterization Final_Product 2-Bromo-6-fluoro- 3-methylaniline Characterization->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-fluoro-3-methylaniline≥98%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction solvent
Ethyl acetateACS GradeCommercially AvailableExtraction solvent
HexanesACS GradeCommercially AvailableEluent for chromatography
Saturated aq. NaCl (Brine)Prepared in-houseFor washing
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Safety Precautions

This compound and its precursors are potentially hazardous. This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-fluoro-3-methylaniline: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle with care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • This compound: The final product should be handled with care as a potentially toxic compound.[6]

Please consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylaniline (1.25 g, 10 mmol).

    • Dissolve the starting material in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice-water bath.

  • Bromination:

    • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in 10 mL of anhydrous DMF.

    • Add the NBS solution dropwise to the stirred solution of 2-fluoro-3-methylaniline over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the reaction mixture warm to room temperature. Stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated aqueous sodium chloride (brine) solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[7]

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of approximately equal intensity). The exact mass can be used to confirm the elemental composition of the product.[10]

Conclusion

This application note provides a comprehensive and practical guide for the lab-scale synthesis of this compound. By employing a regioselective bromination strategy using N-Bromosuccinimide, the desired product can be obtained in good purity after chromatographic purification. The detailed protocol, including safety precautions and characterization guidelines, is intended to support researchers and scientists in the fields of organic synthesis and drug development.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • WIPO Patentscope. (2023, May 5). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (2012, May 4). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-fluoro-6-methylaniline (C7H7BrFN). Retrieved from [Link]

  • Georgia Southern University. (2023, April). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Bromo-6-fluoroaniline | CAS#:65896-11-9. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-fluoro-2-methylaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Bromo-6-fluoro-3-methylaniline . It moves beyond basic safety data to address the specific challenges of purity profiling, isomer differentiation, and troubleshooting during synthesis and analysis.

CAS: 1523425-24-4 (Generic reference for isomer class, specific CAS may vary by region/supplier) Chemical Formula: C₇H₇BrFN Molecular Weight: 204.04 g/mol

Impurity Profile & Genesis

In the synthesis of this compound (typically via electrophilic bromination of 2-fluoro-5-methylaniline ), the interplay between the directing effects of the amine (strongly activating, ortho/para), the fluorine (weakly deactivating, ortho/para), and the methyl group (weakly activating, ortho/para) creates a complex impurity landscape.

The "Critical Pair" for this compound is the C4-Regioisomer . Without rigorous control, the para-brominated byproduct often dominates due to the steric crowding at the desired C6 position (flanked by -NH₂ and -CH₃).

Common Impurities Table
Impurity TypeChemical NameRelative Retention (RRT)*Origin
Starting Material 2-Fluoro-5-methylaniline~0.6 - 0.7Incomplete reaction; Stoichiometry error.
Critical Regioisomer 4-Bromo-2-fluoro-5-methylaniline~1.05 - 1.10Competitive bromination at the sterically favored para position.
Over-Brominated 4,6-Dibromo-2-fluoro-5-methylaniline~1.3 - 1.5Excess brominating agent; High temperature.
Oxidation Product Azo/Nitroso speciesVariableAir oxidation of aniline during workup/storage.

*RRT values are approximate for C18/Formic Acid methods and must be validated.

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent peak co-eluting with my product. How do I identify it?"

Diagnosis: This is likely the 4-Bromo-2-fluoro-5-methylaniline regioisomer. Technical Context: In the precursor (2-fluoro-5-methylaniline), the amino group directs incoming electrophiles to positions 4 (para) and 6 (ortho).

  • Position 6 (Target): Located between the -NH₂ and -CH₃ groups. Sterically hindered.

  • Position 4 (Impurity): Located between a hydrogen and the -CH₃ group. Sterically accessible. Action Plan:

  • Switch to Phenyl-Hexyl Column: C18 columns often fail to separate these positional isomers due to similar hydrophobicity. A Phenyl-Hexyl stationary phase utilizes pi-pi interactions, which differ significantly between the crowded 2,3,6-substituted target and the linear 2,4,5-substituted impurity.

  • Check 1H NMR Coupling:

    • Target (2-Br, 6-F): Look for the aromatic protons at C4 and C5. They are ortho to each other (~8 Hz coupling) and will show distinct splitting from the Fluorine.

    • Impurity (4-Br): The remaining protons are at C3 and C6. They are para to each other (singlets or very weak coupling). Note: In 4-bromo-2-fluoro-5-methylaniline, protons are at C3 and C6. Wait—C3 is blocked by H? No, 1-NH2, 2-F, 3-H, 4-Br, 5-Me, 6-H. The protons are para to each other.

Issue 2: "My product yield is low, and I see a heavy late-eluting peak."

Diagnosis: Over-bromination leading to 4,6-Dibromo-2-fluoro-5-methylaniline . Root Cause:

  • Reagent Excess: Using >1.05 equivalents of NBS or Br₂.

  • Temperature Spikes: Bromination is exothermic. If the temperature rises above 0-5°C during addition, the reaction rate increases, promoting double substitution. Corrective Action:

  • Titrate the brominating agent slowly at -10°C to 0°C.

  • Monitor reaction progress by HPLC every 30 minutes. Quench immediately upon consumption of starting material, even if 1-2% remains, to prevent over-reaction.

Issue 3: "The solid product has turned from off-white to dark brown/purple."

Diagnosis: Oxidation of the aniline amine group.[1][2] Technical Context: Electron-rich anilines are prone to radical oxidation, forming quinone imines or azo-dimers, especially in the presence of light and moisture. Recovery Protocol:

  • Dissolve the crude solid in EtOAc.

  • Wash with 10% Sodium Thiosulfate (removes residual bromine/oxidants).

  • Treat the organic layer with activated charcoal (10 wt%) at 50°C for 30 mins.

  • Filter through Celite and recrystallize (typically Hexane/EtOAc or EtOH/Water).

Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Designed to separate the Critical Pair (Target vs. 4-Bromo isomer).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (trace impurities).

  • Gradient:

Time (min)% Mobile Phase B
0.010
15.090
20.090
20.110
25.010
Method B: Gas Chromatography (GC-MS)

Useful for detecting residual starting material and volatile de-halogenated byproducts.

  • Inlet: Split (20:1), 250°C.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 mins.

  • MS Source: 230°C, EI (70 eV).

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities during the bromination of 2-Fluoro-5-methylaniline.

ImpurityPathways SM Starting Material (2-Fluoro-5-methylaniline) Target TARGET PRODUCT (this compound) (Ortho-Bromination) SM->Target NBS/Br2 (1.0 eq) Low Temp (-5°C) Impurity_Para CRITICAL IMPURITY (4-Bromo-2-fluoro-5-methylaniline) (Para-Bromination) SM->Impurity_Para Steric Preference (Major Competitor) Impurity_Di Over-Brominated (4,6-Dibromo-2-fluoro-5-methylaniline) Target->Impurity_Di Excess Reagent High Temp Impurity_Ox Oxidation Products (Azo/Nitroso) Target->Impurity_Ox Air/Light Storage Impurity_Para->Impurity_Di Excess Reagent

Figure 1: Reaction pathways showing the competition between the Target (Ortho) and the Critical Impurity (Para), and subsequent over-bromination.

Decision Tree for Peak Identification

Use this logic flow to identify unknown peaks in your chromatogram.

IdentificationTree Start Unknown Peak Detected RT_Check Is Retention Time (RT) longer than Target? Start->RT_Check Check_Spectrum Check UV Spectrum / MS Does it have Br isotope pattern? RT_Check->Check_Spectrum Yes Check_SM Does RT match SM? (Mass = Target - Br) RT_Check->Check_SM No Yes_Longer Yes Is_Dibromo Mass M+2, M+4 present? (Dibromo species) Check_Spectrum->Is_Dibromo Yes Result_Dibromo Identify as: 4,6-Dibromo Impurity Is_Dibromo->Result_Dibromo Yes Is_Regio Mass = Target? (Isomer) Is_Dibromo->Is_Regio No Result_Regio Identify as: 4-Bromo Regioisomer (Critical Pair) Is_Regio->Result_Regio Yes No_Shorter No (Shorter RT) Result_SM Identify as: Residual Starting Material Check_SM->Result_SM Yes Result_Unknown Identify as: De-halogenated or Solvent Peak Check_SM->Result_Unknown No

Figure 2: Step-by-step logic for identifying unknown impurities based on retention time (RT) and mass spectrometry (MS) data.

References

  • National Science Foundation (NSF). (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BFMA-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Isolation & Purification Challenges for 2-Bromo-6-fluoro-3-methylaniline

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub. You are likely working with This compound , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

This molecule presents a "perfect storm" of purification challenges:

  • Poly-substitution effects: The combination of electron-withdrawing groups (F, Br) and an electron-donating group (Me) creates a unique electronic profile that complicates standard acid/base extractions.

  • Regioisomerism: Electrophilic bromination often yields the 4-bromo isomer as a major impurity, which is difficult to separate by standard silica chromatography due to similar polarity.

  • Physical State: Depending on purity, this compound frequently exists as a "supercooled oil" or low-melting solid, making recrystallization frustrating.

Physicochemical Snapshot
PropertyValue (Est.)Impact on Purification
pKa (Conjugate Acid) ~2.5 - 3.0Significantly lower than unsubstituted aniline (4.6). Requires lower pH for complete protonation.
LogP ~2.8Moderately lipophilic; sticks to silica without polar modifiers.
Stability Oxidation-sensitiveTurns brown/pink upon air exposure (N-oxide/azo formation).
State Low-melting solid / OilProne to "oiling out" during crystallization attempts.

Troubleshooting Dashboard

Select the symptom that matches your current issue to view the solution.

Issue A: "My compound is streaking/tailing on the silica column."

Diagnosis: Interaction between the basic amine and acidic silanol groups on the silica gel.[1] The Fix: You must deactivate the silica.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Why it works: The base modifier competitively binds to the acidic silanol sites, allowing your aniline to elute as a sharp, symmetrical band.

  • Caution: Flush the column with non-amine solvent after use to prevent damaging the silica for future users.

Issue B: "I cannot separate the 4-bromo regioisomer impurity."

Diagnosis: The dipole moments of the 2-bromo and 4-bromo isomers are too similar for standard Normal Phase (NP) separation. The Fix: Switch to Reversed-Phase (RP) Chromatography or chemically selective crystallization.

  • Protocol: Use a C18 column with a Methanol/Water gradient (with 0.1% Formic Acid). The steric bulk of the bromine at the ortho position (in your target) vs. the para position (impurity) creates a significant retention time difference in RP mode.

  • Alternative: Convert to the HCl salt . The crystal lattice energy differences between the isomers often allow the desired 2-bromo isomer to crystallize while the 4-bromo stays in the mother liquor.

Issue C: "The product oils out instead of crystallizing."

Diagnosis: Presence of trace impurities (solvent, isomers) lowers the melting point, preventing lattice formation. The Fix: Salt Formation Strategy.

  • Protocol: Dissolve the crude oil in diethyl ether or MTBE. Bubble dry HCl gas or add 4M HCl in dioxane dropwise.

  • Result: The hydrochloride salt will precipitate instantly as a white/off-white solid. This solid is easier to filter, wash, and recrystallize (from EtOH/EtOAc) than the free base.

Issue D: "My yield is low after Acid/Base extraction."

Diagnosis: Incorrect pH control. Due to the Fluorine and Bromine atoms, this aniline is less basic than typical anilines. The Fix: Adjust extraction pH targets.

  • Extraction Step: When extracting into the aqueous phase, ensure pH < 1.0 (use 2M HCl).

  • Recovery Step: When basifying to recover the product, do not stop at pH 7-8. You must go to pH 10-11 to ensure the aniline is fully deprotonated and pushed back into the organic layer.

Detailed Workflows

Workflow 1: The "Clean-Up" Acid-Base Extraction

Use this for crude reaction mixtures containing non-basic impurities (starting materials, catalysts).

AcidBaseExtraction Start Crude Mixture (Organic Solvent) Acidify Add 2M HCl (aq) Target pH < 1 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) Sep1->AqLayer1 Keep Wash Wash with DCM (Remove trapped neutrals) AqLayer1->Wash Basify Basify with 6M NaOH Target pH > 10 (Critical!) Wash->Basify Extract Extract with EtOAc x3 Basify->Extract Final Dry (Na2SO4) & Concentrate Pure Free Base Extract->Final

Figure 1: Optimized Acid-Base Extraction Logic for Electron-Deficient Anilines.

Workflow 2: Salt Formation for Solid Isolation

Use this when the free base refuses to crystallize.

  • Dissolution: Dissolve 10g of crude "oily" amine in 50 mL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It dissolves the free base well but is a poor solvent for the HCl salt, maximizing yield.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise over 20 minutes.

    • Observation: A thick white precipitate should form immediately.

  • Filtration: Filter under nitrogen (to prevent oxidation). Wash the cake with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C.

  • Recovery (Optional): If you need the free base for the next step, suspend the salt in water/DCM and basify with NaHCO₃.

Frequently Asked Questions (FAQ)

Q: The compound turns pink/brown on the shelf. Is it ruined? A: Not necessarily. Anilines are notorious for surface oxidation, forming trace azo/nitroso impurities that are highly colored even at ppm levels.

  • Solution: Perform a quick filtration through a small pad of silica gel (eluting with Hexane/EtOAc 8:2) or recrystallize the HCl salt. Store the purified material under Argon/Nitrogen in the dark.

Q: Can I use Acetyl protection to purify? A: Yes, this is a classic "derivatization strategy."

  • React crude aniline with Acetic Anhydride -> Acetamide derivative (Solid).

  • Recrystallize the Acetamide (usually much higher MP and better crystallinity).

  • Hydrolyze back to aniline using acidic conditions (H₂SO₄/H₂O).

  • Trade-off: This adds two synthetic steps but guarantees very high purity (>99.5%).

Q: What is the best mobile phase for Flash Chromatography? A: Start with Hexane : Ethyl Acetate (9:1) with 1% Triethylamine .

  • If the compound moves too fast, switch to Toluene : Ethyl Acetate. Toluene provides unique pi-pi selectivity that can help separate the brominated isomers.

References

  • BenchChem. Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. (General protocols for electron-deficient aniline purification).

  • ChemicalBook. 2-BROMO-6-FLUOROANILINE Properties and Safety. (Physical property data and safety handling).[2]

  • ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (Methodologies for identifying halo-aniline isomers).

  • Google Patents. Process for separating aniline derivatives (EP0300285A1). (Industrial separation techniques for aniline regioisomers).

Sources

common side reactions in the synthesis of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-methylaniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Understanding the Core Synthetic Challenge

The synthesis of this compound typically involves the electrophilic bromination of 2-fluoro-5-methylaniline. The primary challenge lies in achieving high regioselectivity. The aniline starting material contains three substituents—an amino group (-NH₂), a fluorine atom (-F), and a methyl group (-CH₃)—each influencing the position of the incoming electrophile (Br⁺).

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It dramatically increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1]

  • Fluorine Atom (-F): A deactivating, yet ortho-, para-directing group due to competing inductive withdrawal and resonance donation effects.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

The combined influence of these groups makes the aromatic ring highly reactive, often leading to a mixture of isomers and poly-brominated byproducts. The desired product requires the bromine atom to be installed ortho to the amino group, a position that is electronically favorable but must compete with the sterically less hindered and electronically rich para-position.

Logical Flow: Directing Group Influence

G cluster_Start Starting Material: 2-Fluoro-5-methylaniline cluster_Directing Directing Group Effects cluster_Outcome Potential Bromination Sites SM 2-Fluoro-5-methylaniline Ring NH2 -NH2 (Strongly Activating, o,p-directing) SM->NH2 Influenced by F -F (Deactivating, o,p-directing) SM->F Influenced by CH3 -CH3 (Activating, o,p-directing) SM->CH3 Influenced by Desired Desired Product (C2-Bromo) NH2->Desired Directs to o,p Side1 Para-Isomer Byproduct (C4-Bromo) NH2->Side1 Directs to o,p Side2 Poly-bromination NH2->Side2 High Activation Leads to F->Desired Directs to o F->Side2 High Activation Leads to CH3->Side1 Directs to o CH3->Side2 High Activation Leads to

Caption: Influence of substituents on bromination regioselectivity.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My TLC and GC-MS results show multiple spots/peaks corresponding to di- and even tri-brominated species. How can I achieve selective mono-bromination?

A1: This is a classic side reaction when brominating highly activated rings like anilines.[2][3] The strong activating effect of the amino group makes the molecule susceptible to multiple substitutions.

Root Cause Analysis & Solutions:

Cause Explanation Troubleshooting Action Scientific Rationale
Over-activated Ring The lone pair on the nitrogen atom strongly donates electron density into the ring, making it extremely reactive towards electrophiles.[1]Protect the amino group as an acetanilide by reacting it with acetic anhydride or acetyl chloride before bromination.[4][5]The acetyl group delocalizes the nitrogen lone pair, moderating its activating effect and allowing for controlled, single bromination. The protecting group can be removed later via hydrolysis.[5]
Harsh Reagent Molecular bromine (Br₂) is a highly reactive brominating agent, especially in polar solvents, which can favor poly-substitution.[2]Switch to a milder brominating agent like N-bromosuccinimide (NBS) .[6][7]NBS provides a slow, controlled release of the electrophilic bromine species, reducing the likelihood of multiple additions.[7]
High Temperature Increased reaction temperature accelerates all reaction rates, including the subsequent bromination of the mono-brominated product.Perform the reaction at a lower temperature, such as 0 °C or even -10 °C .[2]Lowering the temperature decreases the reaction rate, enhancing the selectivity for the initial mono-bromination step over subsequent reactions.

Q2: The bromination is occurring, but I'm getting the wrong isomer as my major product (4-bromo-2-fluoro-5-methylaniline). How do I force the reaction to the desired C-2 position?

A2: This is a regioselectivity problem. The para-position relative to the powerful amino-directing group is electronically activated and sterically accessible, often making it the kinetically favored product. To achieve the ortho-bromination, a more sophisticated strategy is required.

The Causality: The directing effects of the -NH₂ and -CH₃ groups converge on the C-4 position, while only the -NH₂ and -F groups direct to the desired C-2 position. Without intervention, a mixture is almost inevitable.

Solution: Para-Position Blocking Strategy

This advanced technique involves temporarily "blocking" the reactive para-position, forcing the bromination to occur at the next most favorable site, which is the desired ortho-position. A patent for a similar compound outlines this effective route.[8]

Workflow: Regioselective Synthesis via Blocking Group

G Start Start: 2-Fluoro-5-methylaniline Protect Step 1: Protect Amine (Acetylation) Start->Protect Block Step 2: Block Para-Position (Sulfonation) Protect->Block Prevents para-bromination Brominate Step 3: Brominate (NBS) Block->Brominate Forces ortho-bromination Deprotect Step 4: Deprotect (Acid Hydrolysis) Brominate->Deprotect End Product: This compound Deprotect->End

Caption: A robust workflow for achieving high regioselectivity.

Q3: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble tar. What is happening?

A3: This is indicative of oxidation. Anilines are susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh acidic conditions, which can be present during bromination. This leads to the formation of polymeric, tarry materials and a significant loss of yield.

Troubleshooting Steps:

  • Use a Milder Brominating Agent: Avoid using Br₂ in highly acidic media if possible. NBS is generally less oxidizing.[2][7]

  • Run Under Inert Atmosphere: Purge the reaction vessel with an inert gas like Nitrogen (N₂) or Argon to minimize air (oxygen) exposure.

  • Ensure Starting Material Purity: Impurities in the starting aniline can often catalyze decomposition and oxidation. Purify the 2-fluoro-5-methylaniline before use if necessary.

  • Control Temperature: Exothermic reactions can lead to temperature spikes that accelerate decomposition. Ensure adequate cooling and controlled addition of reagents.

Section 3: Recommended Experimental Protocol

This protocol incorporates the protection and blocking strategies to maximize the yield and purity of the desired this compound.

Step A: Acetylation (Amine Protection)

  • Dissolve 2-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluoro-5-methylphenyl)acetamide.

Step B: Sulfonation (Para-Position Blocking)

  • Carefully add the N-(2-fluoro-5-methylphenyl)acetamide from Step A to fuming sulfuric acid (20% SO₃) at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain 4-acetamido-5-fluoro-2-methylbenzene-1-sulfonic acid.

Step C: Regioselective Bromination

  • Suspend the sulfonic acid intermediate (1.0 eq) in acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

  • Stir the mixture for 6-12 hours. Monitor by TLC or LC-MS for the formation of the brominated product.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

Step D: Deprotection (Hydrolysis)

  • Combine the brominated intermediate from Step C with a mixture of sulfuric acid and water (e.g., 80% aqueous H₂SO₄).[9]

  • Heat the mixture to reflux (approx. 150-160 °C) for 4-8 hours, or until the reaction is complete by TLC/LC-MS.[9]

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 50% NaOH) until it is strongly basic (pH > 12), ensuring the mixture is well-cooled in an ice bath during neutralization.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to obtain pure this compound.

Section 4: Potential Byproduct Summary

Proactively identifying potential byproducts is crucial for reaction monitoring and purification.

Compound Name Structure Molecular Weight ( g/mol ) Notes
Desired Product This compound204.04Target compound.
Para-Isomer 4-Bromo-2-fluoro-5-methylaniline204.04Major regioisomeric impurity in direct bromination. Often has a different Rf value on TLC.
Di-bromo Product 2,4-Dibromo-6-fluoro-3-methylaniline282.94Formed under harsh conditions or with excess brominating agent.

References

  • BenchChem Technical Support Team. (2025). troubleshooting bromination side reactions in phenol synthesis. Benchchem.
  • BenchChem. (n.d.). 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8. Benchchem.
  • BYJU'S. (2024, August 3). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12.
  • Khan Academy. (n.d.).
  • Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline.
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). 2-Bromo-6-fluoroaniline | 65896-11-9. Benchchem.
  • MDPI. (2014, March 20).

Sources

Technical Support Center: Bromination of Substituted Anilines

[1]

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

User Reported Issue: "My reaction failed." Use the decision matrix below to identify the root cause of your failure. Most aniline bromination failures stem from three competing pathways: Oxidation (tar formation), Poly-substitution (over-reactivity), or Regio-scrambling.

Triage Flowchart

TriageStartIdentify ObservationTarBlack Tar / Dark Oil(No distinct product)Start->TarPolyMulti-brominated Product(e.g., 2,4,6-tribromoaniline)Start->PolyWrongIsoWrong Isomer(Ortho vs Para mix)Start->WrongIsoNoRxnNo Reaction / Low YieldStart->NoRxnSol_OxCause: Oxidation (SET)Fix: Use NBS or Acetyl ProtectionTar->Sol_OxSol_PolyCause: Ring ActivationFix: Control Eq. or use HBr/H2O2Poly->Sol_PolySol_RegioCause: Sterics/ElectronicsFix: Protect (-NHAc) or Solvent SwitchWrongIso->Sol_RegioSol_AcidCause: Salt Formation (-NH3+)Fix: Buffer pH or use Lewis AcidNoRxn->Sol_Acid

Figure 1: Diagnostic decision tree for isolating failure modes in aniline bromination.

Deep Dive: Troubleshooting Specific Failure Modes

Issue A: "My reaction turned into black tar."

Diagnosis: Oxidative Degradation via Single Electron Transfer (SET). Mechanism: Anilines are electron-rich and prone to oxidation. Strong oxidizers like elemental bromine (


The Fix:

  • Switch Reagents: Move from

    
     to N-Bromosuccinimide (NBS) . NBS releases 
    
    
    slowly and is a weaker oxidant.
  • Protect the Amine: Convert the free amine to an acetamide (

    
    ) using acetic anhydride.[1] This lowers the HOMO energy, making the ring less susceptible to oxidation while remaining active enough for EAS.
    
Issue B: "I wanted mono-bromo, but got di/tri-bromo."

Diagnosis: Over-activation. Mechanism: The

12

The Fix:

  • Stoichiometry Control: Use exactly 1.0 equivalent of NBS in a polar aprotic solvent (DMF or MeCN).

  • The "Green" Oxidative Route: Use

    
     with 
    
    
    .[3][4] This generates
    
    
    in situ at low concentrations, favoring mono-substitution [1].
Issue C: "I cannot control Ortho vs. Para selectivity."

Diagnosis: Steric/Electronic mismatch. Mechanism: Free anilines favor ortho-substitution due to hydrogen bonding with the incoming electrophile or simple statistics (2 ortho sites vs 1 para).

The Fix:

  • For Para-Selectivity: Acetylate the amine (

    
    ). The bulky acetyl group sterically hinders the ortho positions, pushing selectivity to >90% para [2].
    
  • For Meta-Selectivity: This is difficult. You must protonate the amine (

    
    ) in concentrated 
    
    
    before adding a strong brominating agent (e.g., NBS/
    
    
    ). The ammonium group is meta-directing but highly deactivating.

Comparative Data: Reagent Selection

Select the correct reagent system based on your substrate's sensitivity and desired outcome.

Reagent SystemActive SpeciesPrimary IssueSelectivity (p:o)Atom Economy

/ AcOH

Oxidation / Poly-BrLow (Mix)Poor (HBr waste)
NBS / DMF Polarized N-BrDifficult purificationHigh (para)Moderate

/


(in situ)
ExothermicHigh (Mono)Excellent (Water byproduct)

/ Oxone

Incompatible with oxidizable groupsHighGood

Validated Experimental Protocols

Protocol A: Mild Monobromination (NBS Method)

Best for: Sensitive substrates prone to oxidation.

  • Preparation: Dissolve substituted aniline (1.0 mmol) in DMF (5 mL).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise over 15 minutes.

    • Note: Do not add all at once; the exotherm can degrade regioselectivity.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[1]

  • Workup: Pour into ice water (20 mL). Extract with EtOAc. Wash organic layer with 5%

    
     (to remove trace 
    
    
    ) and brine.
  • Validation: Expect >85% yield of mono-brominated product.

Protocol B: "Green" Oxidative Bromination

Best for: Scalability and Atom Economy [3].

  • Preparation: Suspend aniline (10 mmol) in water (20 mL).

  • Acidification: Add 48% aqueous

    
     (10 mmol).
    
  • Oxidation: Add 30%

    
     (10 mmol) dropwise over 20 minutes.
    
    • Critical: Maintain temperature <25°C to prevent di-bromination.

  • Reaction: The solution often turns orange (transient

    
    ) then fades as it consumes. Stir 1 hour.
    
  • Workup: Neutralize with solid

    
    . Filter the precipitated solid.[1]
    
Protocol C: High-Selectivity Para-Bromination (Protection Strategy)

Best for: Ensuring strict regiocontrol.

WorkflowStep11. Protection(Ac2O / AcOH)Step22. Bromination(Br2 / AcOH)Step1->Step2 Acetanilide Step33. Deprotection(EtOH / HCl / Reflux)Step2->Step3 4-Bromoacetanilide

Figure 2: The classic protection-deprotection workflow for high-purity para-bromoaniline.

  • Protect: Reflux aniline with Acetic Anhydride (1.2 eq) for 1 hour. Pour into water to precipitate Acetanilide.

  • Brominate: Dissolve Acetanilide in Glacial Acetic Acid. Add

    
     (1.05 eq) dropwise.
    
    • Why? The bulky acetamide blocks ortho positions.

  • Deprotect: Reflux the intermediate in EtOH/HCl (6M) for 2 hours. Neutralize to release free amine.

Frequently Asked Questions (FAQ)

Q: Why do I see a red color during the reaction? A: This is often due to the formation of a charge-transfer complex or transient quinoidal species. If it persists or turns black, oxidation is occurring. Quench immediately with sodium thiosulfate.

Q: Can I use Pyridinium Tribromide? A: Yes. Pyridinium tribromide (


Q: How do I brominate a highly deactivated aniline (e.g., nitroaniline)? A: Standard conditions will fail. You need "super-electrophilic" conditions. Use NBS in concentrated


References

  • Gogoi, P., & Konwar, D. (2005). An efficient and one-pot synthesis of 4,4'-diaminodiphenylmethanes and their brominated derivatives. Tetrahedron Letters, 46(26), 4587-4589. Link

  • Smith, K., et al. (2002). Regioselective bromination of activated aromatic compounds using N-bromosuccinimide and silica gel.[5] Journal of the Chemical Society, Perkin Transactions 1, (3), 348-351. Link

  • Vyas, P. V., et al. (2001). Environmentally benign oxidative bromination and iodination of aromatic compounds using ammonium halides and hydrogen peroxide. Tetrahedron Letters, 42(41), 7159-7161. Link

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735. Link

stability and proper storage conditions for 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-6-fluoro-3-methylaniline (CAS No. 939543-34-7). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the stability and proper storage of this compound, presented in a practical, question-and-answer format to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general principles of aniline chemistry, the stability of this compound is primarily influenced by three main factors:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[1] This process can lead to the formation of colored impurities, such as nitroso, nitro, or azoxy compounds, and may also result in polymerization.[1]

  • Light Exposure (Photodegradation): Aromatic amines, including substituted anilines, can be sensitive to light.[1] UV irradiation, in particular, can cause degradation, leading to the formation of various byproducts.[1]

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided, as these can trigger vigorous and potentially hazardous reactions.[2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage conditions, which are based on best practices for similar halogenated anilines:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation.

  • Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated place.[2] Some suppliers of similar compounds recommend refrigeration (2-8 °C).[3]

  • Light Protection: The container should be opaque or stored in a dark location to protect it from light.

  • Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2]

Q3: I've noticed a change in the color of my this compound sample. What could be the cause, and is it still usable?

A3: A change in color, often to a yellowish or reddish hue, is a common indicator of degradation in anilines. This is typically due to oxidation from prolonged exposure to air or light.[1] The presence of these colored impurities may affect the outcome of your experiments, particularly in sensitive applications like catalysis or pharmaceutical synthesis.

Before use, it is highly recommended to assess the purity of the discolored sample using an appropriate analytical technique, such as NMR, HPLC, or GC. If the purity is no longer within the acceptable range for your application, the material should be repurified or discarded.

Q4: What are the recommended handling procedures to minimize degradation during an experiment?

A4: To minimize degradation while working with this compound, follow these handling protocols:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • When dispensing the compound, try to minimize its exposure to the atmosphere. If possible, handle it under an inert gas blanket.

  • Promptly and securely seal the container after use.

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation due to air exposure; moisture absorption.- Assess purity via analytical methods (NMR, HPLC, GC).- If purity is compromised, consider purification (e.g., recrystallization, chromatography) or obtaining a fresh batch.- Ensure future storage is under an inert atmosphere and in a desiccated environment.
Inconsistent or unexpected reaction outcomes Degradation of the starting material; presence of impurities.- Verify the purity of the this compound lot.- Run a small-scale control reaction with a fresh, high-purity sample.- Review the reaction setup to eliminate potential sources of contamination or degradation (e.g., atmospheric leaks, incompatible solvents).
Formation of insoluble material in solution Polymerization or formation of degradation byproducts.- Characterize the insoluble material if possible.- Filter the solution before use, but be aware that soluble impurities may still be present.- Re-evaluate storage conditions and handling procedures to prevent further degradation.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage

This protocol outlines the best practices for creating smaller, experiment-sized aliquots from a larger stock bottle to preserve the integrity of the bulk material.

Methodology:

  • Preparation: Move the main stock container of this compound and the required number of smaller, clean, and dry vials into an inert atmosphere glovebox or a glove bag.

  • Inert Environment: Ensure the atmosphere within the glovebox/bag is purged with an inert gas (e.g., argon or nitrogen).

  • Dispensing: Carefully open the main stock container and dispense the desired amount of the compound into each vial.

  • Sealing: Tightly cap each aliquot vial. For added protection, wrap the cap threads with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and lot number.

  • Storage: Store the aliquots under the recommended conditions (cool, dry, dark, and under an inert atmosphere). The main stock bottle should be securely resealed and returned to its proper storage location.

Visualization of Stability Factors

The following diagram illustrates the key environmental factors that can impact the stability of this compound and the resulting degradation pathways.

Factors Affecting this compound Stability cluster_compound This compound cluster_factors Environmental Stressors cluster_degradation Degradation Products Compound Pristine Compound Oxidized Oxidized Impurities (Colored) Compound->Oxidized Oxidation Photodegraded Photodegradation Byproducts Compound->Photodegraded Photolysis Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Hydrolysis Air Air (Oxygen) Air->Oxidized Light Light (UV) Light->Photodegraded Heat Elevated Temperature Heat->Oxidized Heat->Photodegraded Heat->Hydrolyzed Moisture Moisture Moisture->Hydrolyzed

Caption: Key environmental stressors and their impact on the stability of this compound.

Troubleshooting Workflow

This flowchart provides a step-by-step guide for troubleshooting issues related to the stability of this compound.

Troubleshooting Workflow for Stability Issues Start Experiment Yields Unexpected Results or Compound Shows Visual Change CheckPurity Assess Purity (NMR, HPLC, GC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify Compound (e.g., Recrystallization, Chromatography) PurityOK->Purify No Proceed Proceed with Experiment PurityOK->Proceed Yes Purify->CheckPurity Discard Discard and Obtain Fresh Stock Purify->Discard Purification Not Feasible ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) ReviewHandling Review Handling Procedures (Exposure to Air, Contaminants) ReviewStorage->ReviewHandling ReviewHandling->Start Re-evaluate Proceed->ReviewStorage If issues persist

Caption: A decision-making flowchart for addressing stability-related problems with this compound.

References

  • CymitQuimica. (2026, January 26). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 17). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, January 11). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylaniline.
  • SAFETY DATA SHEET. (2009, July 2).

Sources

Technical Support Center: TLC Monitoring of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ANL-BR-F-003 Subject: Optimization of Thin Layer Chromatography (TLC) for Halogenated Aniline Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are monitoring reactions involving 2-Bromo-6-fluoro-3-methylaniline . This molecule presents a specific chromatographic challenge: the basic primary amine (


) interacts strongly with the acidic silanol groups (

) on standard silica gel plates, leading to "streaking" or "tailing."[1] This artifact obscures resolution and makes reaction monitoring unreliable.

This guide provides a self-validating protocol to eliminate streaking, enhance visualization, and accurately distinguish your starting material (SM) from products.

Part 1: The "Golden Standard" Mobile Phase Protocol

The Core Issue: Standard Hexane/Ethyl Acetate systems are insufficient. The amine functionality will hydrogen-bond to the silica, causing the spot to drag from the baseline.

The Solution: You must "deactivate" the silica surface using a volatile base.[1]

Optimized Mobile Phase Preparation
ComponentRoleRecommended Ratio (v/v)
Hexane (or Heptane) Non-polar carrier70–90%
Ethyl Acetate (EtOAc) Polar modifier10–30%
Triethylamine (TEA) Silanol blocker 1–2% (Add to total volume)

Technical Insight: The Triethylamine (


) is more basic than your aniline derivative. It preferentially binds to the acidic silanol sites on the plate, effectively "paving the road" for your aniline to migrate based solely on polarity rather than acid-base affinity.
Step-by-Step Workflow
  • Pre-treatment (Optional but Recommended): If streaking persists, dip the empty TLC plate in a solution of 5% TEA in Hexane and let it dry before spotting. This pre-neutralizes the entire stationary phase.

  • Spotting: Dissolve your SM and Reaction Mixture (RM) in Dichloromethane (DCM) . Do not use MeOH for spotting if possible, as it creates a "ring" effect that lowers resolution.

  • Elution: Run the plate in the TEA-doped solvent system.

  • Drying: Dry the plate thoroughly with a heat gun to evaporate the TEA. Crucial: Residual TEA will absorb UV light and cause a high background signal.

Part 2: Visualization & Detection Matrix

This compound is UV active, but relying solely on UV can be misleading if your product has a similar chromophore. You must use a multi-modal detection strategy .

Visualization MethodExpected Result for SMMechanismApplication
UV (254 nm) Dark Spot (Quenching)

-

transition absorption
Primary check for all aromatic components.
Ninhydrin Stain Red/Purple Spot Reaction with primary amineCritical: Confirms presence of free amine. If reaction converts amine (e.g., Amide coupling), this spot disappears.
Iodine Chamber Yellow/Brown SpotReversible complexationGeneral organic detection; useful if UV lamp is weak.
Vanillin Stain Yellow/Orange SpotCondensation with amineAlternative to Ninhydrin; often more sensitive for anilines.

Part 3: Reaction Monitoring Scenarios

Scenario A: Amide Coupling / Acylation

Target: Reacting the


 group.
  • Observation: The Product spot should generally have a higher

    
      than the Starting Material (SM) in the TEA-doped system, as the amide is less basic and hydrogen-bond-donating than the free amine.
    
  • Validation: The Product spot should be UV Active but Ninhydrin Negative .

Scenario B: Suzuki/Buchwald Coupling

Target: Reacting the


 atom.
  • Observation: The Product will likely be more polar (lower

    
    ) if coupling adds a heterocycle or polar group.
    
  • Validation: Both SM and Product will be Ninhydrin Positive (retaining the amine). You must rely on

    
     shift and UV intensity.
    

Part 4: Troubleshooting Logic

Use the following decision tree to diagnose chromatographic failures.

TLC_Troubleshooting Start Issue Detected Streaking Spot is Streaking/Tailing Start->Streaking Overlap SM and Product Co-elute Start->Overlap Ghost Ghost Spots / Decomposition Start->Ghost Action_TEA Add 1-2% TEA to Eluent Streaking->Action_TEA Mobile Phase Acidic? Action_Dilute Dilute Sample (Overloading causes tailing) Streaking->Action_Dilute Spot too dark? Action_Solvent Change Selectivity (Try DCM/MeOH or Toluene/Acetone) Overlap->Action_Solvent Similar Polarity Action_2D Run 2D-TLC (Check stability) Ghost->Action_2D Verify Stability

Caption: Diagnostic workflow for resolving common TLC anomalies with aniline derivatives.

Part 5: Frequently Asked Questions (FAQ)

Q: I added TEA, but I still see a streak. Why? A: You likely overloaded the plate.[2][3] Aniline hydrohalides (salts) streak worse than free bases.

  • Fix: Perform a "mini-workup" in the vial. Add 1 drop of 1M NaOH and 0.5 mL EtOAc to your reaction aliquot. Shake, let separate, and spot the top organic layer. This ensures you are spotting the free base.

Q: My product spot is UV active but faint. How do I confirm conversion? A: The bromine atom in your starting material is heavy. If your reaction removes the bromine (e.g., hydrogenolysis side reaction), the molecular weight drops, but UV activity might remain similar.

  • Fix: Use a Hanessian’s Stain (Cerium Molybdate) . It is highly sensitive to changes in oxidation state and functionalization.

Q: Can I use Dichloromethane (DCM) / Methanol instead of Hexane / EtOAc? A: Yes, especially if the product is polar.

  • Warning: Methanol can dissolve silica slightly and cause "wavy" solvent fronts. If using

    
     MeOH, switch to DCM / MeOH / 
    
    
    
    (95:4:1)
    . The ammonia serves the same role as TEA.

Q: Is this compound stable on silica? A: Generally, yes. However, prolonged exposure to acidic silica and air can cause oxidation (browning).

  • Test: Spot the compound, wait 10 minutes, then run the plate. If you see a new spot at the baseline compared to an immediately run plate, it is decomposing on the stationary phase.

References

  • Brainly & Chemical Education Resources. (2023). Amines often streak on silica gel TLC plates.[1][2][4] What might you add to the eluent to reduce streaking? Retrieved from

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from

  • ResearchGate Community. (2013). Tailing in TLC - can anyone help? Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-bromo-3-fluoro-6-methylaniline Properties.[5][6] Retrieved from

Sources

improving regioselectivity in the halogenation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Halogenation of Anilines

Mission: To provide researchers with precision protocols for controlling the halogenation of electron-rich aniline substrates, moving beyond "textbook" mixtures to high-purity regioisomers.

Welcome to the Regioselectivity Troubleshooting Hub

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Electrophilic Aromatic Substitution (EAS), Radical Mechanisms, and Protecting Group Strategies.

The Core Problem: Aniline is an "activated" substrate.[1] The lone pair on the nitrogen donates electron density into the ring (


 effect), making the ortho and para positions hyper-nucleophilic.
  • Issue A: Reaction with elemental halogens (

    
    ) is too fast, often leading to uncontrollable polyhalogenation (e.g., 2,4,6-tribromoaniline).
    
  • Issue B: Directing the halogen specifically to ortho or para requires breaking the statistical distribution (usually 2:1 ortho:para availability, though sterics favor para).

Module 1: The "Over-Halogenation" Crisis

Ticket #001: "I only want mono-bromoaniline, but I keep getting di- and tri-bromo byproducts."

Diagnosis: You are likely using elemental bromine (


) or an unbuffered system where the concentration of the electrophile (

) is too high relative to the reaction rate.

The Solution: Kinetic Throttling via NBS Switch from elemental halogens to N-Halosuccinimides (NBS/NCS). These reagents provide a controlled release of the halogen, preventing the "runaway" reaction seen with


.

Protocol: Mono-Bromination with NBS/Ammonium Acetate This method uses ammonium acetate as a weak acid catalyst to activate NBS without fully protonating the aniline (which would deactivate the ring).

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of aniline in 5 mL of MeCN.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of

    
    . Stir for 5 minutes.
    
  • Controlled Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes at room temperature.

    • Critical Check: Do not dump NBS all at once. An exotherm can ruin selectivity.

  • Monitoring: Monitor via TLC. The reaction is usually complete within 10-30 minutes.

  • Quench: Add water (10 mL). The mono-brominated product usually precipitates.

Why this works:


 acts as a proton shuttle, activating the NBS to release a steady stream of 

, but the concentration never spikes high enough to attack the deactivated mono-bromo product.

Module 2: The Ortho/Para Conundrum

Ticket #002: "I need high selectivity. How do I force the halogen to the Para or Ortho position exclusively?"

Visual Workflow: Selectivity Decision Tree

Regioselectivity Start Target Isomer? Para Target: PARA Start->Para Ortho Target: ORTHO Start->Ortho Meta Target: META Start->Meta Para_Method1 Method A: Steric Control (Acetanilide Route) Para->Para_Method1 High Purity Needed Para_Method2 Method B: Green Oxidative (H2O2 + HBr) Para->Para_Method2 Eco/Scale-up Ortho_Method1 Method C: N-Oxide Rearrangement Ortho->Ortho_Method1 Tertiary Anilines Ortho_Method2 Method D: Secondary Amine Catalysis Ortho->Ortho_Method2 Primary Anilines Meta_Method Advanced: Pd-Catalysis (Norbornene Mediator) Meta->Meta_Method Difficult

Caption: Decision matrix for selecting the optimal halogenation protocol based on the desired regioisomer.

Solution A: Target PARA (The "Green" Oxidative Method)

Best for: Unprotected primary anilines where high yields and environmental safety are priorities.

The "Oxybromination" Protocol: Instead of using


, we generate 

in situ using HBr and Hydrogen Peroxide.[2][3] This is highly para-selective due to the solvation shell of the active species in acetic acid.
  • Mix: Aniline (10 mmol) +

    
     (10 mmol) in Acetic Acid (15 mL).
    
  • Activate: Add 30%

    
     (11 mmol) dropwise over 15 minutes.
    
  • Reaction: The solution will turn orange/red. Stir at RT for 30-60 min.

  • Result: The electrophile is generated slowly. The steric bulk of the solvated bromine species disfavors ortho attack.

    • Yield: Typically 90-95% para-isomer.

Solution B: Target ORTHO (The N-Oxide Rearrangement)

Best for: Tertiary anilines (N,N-dialkylanilines).

Standard EAS favors para. To get ortho, we must change the mechanism. We oxidize the nitrogen first, then use a rearrangement to move the halogen to the ortho position intramolecularly.

Protocol:

  • Oxidation: Treat N,N-dimethylaniline with m-CPBA to form the N-Oxide.

  • Rearrangement: Treat the isolated N-Oxide with Thionyl Chloride (

    
    ) or Thionyl Bromide (
    
    
    
    ) at 0°C.
  • Mechanism: The N-O bond activates. The chloride attacks the ring ortho to the nitrogen in a [3,3]-sigmatropic-like rearrangement (or ion-pair collapse), bypassing the para position entirely.

Module 3: Advanced Data & Comparison

Comparative Efficiency of Halogenation Methods

MethodReagent SystemMajor IsomerSelectivity (p:o)Notes
Classical

/

Poly-bromoN/AHard to control; yields tribromoaniline.
NBS Catalytic NBS /

Para >95:5Mild, rapid, best for lab scale [1].
Oxybromination

/

Para ~90:10Green chemistry, water byproduct [2].
N-Oxide Shift

on N-oxide
Ortho <1:20Unique mechanism for ortho-chlorination [3].
Ionic Liquid

/ [bmim]
Para 98:2Recyclable solvent system [4].

FAQ: Troubleshooting Common Failures

Q: My reaction turned into a black tar. What happened? A: You likely oxidized the amine. Aniline is easily oxidized to quinones/polymers by strong oxidants.

  • Fix: Ensure your temperature is low (0°C to RT). If using

    
    , add it very slowly. Consider protecting the amine as an acetanilide if the substrate is too sensitive.
    

Q: I need to halogenate the META position. Is it possible? A: This is the hardest transformation.

  • Standard approach: Protonate the amine in super-acidic media (creating anilinium,

    
    ), which is meta-directing.[1] However, this deactivates the ring so much that halogenation often fails.
    
  • Advanced approach: Use Pd-catalyzed C-H activation with a norbornene mediator (Catellani reaction). This uses a transient template to direct the halogen to the meta position, bypassing electronic rules [5].

Q: Can I use this for phenols too? A: Yes, but phenols are even more reactive. The NBS/


 method (Module 1) works excellently for phenols to prevent over-bromination.

References

  • NBS/Ammonium Acetate Catalysis: Das, B., Venkateswarlu, K., Majhi, A., et al. "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst."[4] Journal of Molecular Catalysis A: Chemical, 2007.

  • Green Oxybromination: Vyas, P.V., Bhatt, A.K., Ramachandraiah, G., & Bedekar, A.V. "Environmentally benign reaction: Oxybromination of aromatic compounds using ammonium bromide and hydrogen peroxide."[2][3][5] Tetrahedron Letters, 2003.

  • N-Oxide Rearrangement: Hyster, T.K., & Rovis, T. "Pyridine N-Oxide vs. Pyridine Substrates: Regioselective Halogenation." Chemical Science, 2011. (Contextual grounding in N-oxide activation). See also: "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." Journal of Organic Chemistry.

  • Ionic Liquids: Chiappe, C., & Pieraccini, D. "Ionic liquids: solvent properties and organic synthesis." Journal of Physical Organic Chemistry, 2005.

  • Meta-C-H Activation: Wang, X., Leow, D., & Yu, J.Q. "Pd(II)-catalyzed para-selective C–H chlorination of acetanilides." (Note: Yu et al. pioneered the meta-activation using templates). Science, 2009.

Sources

Validation & Comparative

Technical Comparison Guide: 2-Bromo-6-fluoro-3-methylaniline 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a specialized polysubstituted aniline intermediate, critical in the synthesis of kinase inhibitors and agrochemical scaffolds.[1] Its structural complexity—featuring electronic competition between the electron-donating amino group and electron-withdrawing halogens (Br, F)—presents unique NMR characterization challenges.

This guide provides a comparative technical analysis of the 1H NMR spectral signature of this molecule. Unlike standard datasheets, we compare solvent system performance (CDCl₃ vs. DMSO-d₆) and regioisomer differentiation strategies , equipping researchers with the data necessary to validate synthesis outcomes and purity.

Part 1: Structural Analysis & Theoretical Prediction

The Molecular Scaffold

The molecule features a tetrasubstituted benzene ring.[2] The remaining protons are located at positions C4 and C5 , creating an ortho-coupled system influenced significantly by the fluorine atom at C6.

  • Position 1: Amino (

    
    )
    
  • Position 2: Bromine (

    
    )[3][4]
    
  • Position 3: Methyl (

    
    )
    
  • Position 4: Aromatic Proton (

    
    )[3]
    
  • Position 5: Aromatic Proton (

    
    )
    
  • Position 6: Fluorine (

    
    )[3][5][6]
    
Predicted Spectral Signature (400 MHz)

The following data represents the theoretical consensus based on substituent additivity rules (Curphy-Morrison) and scalar coupling principles.

SignalIntegrationMultiplicityApprox.[7] Shift (

, ppm)
Coupling Constants (

, Hz)
Assignment
A 2HBroad Singlet3.8 - 5.5*N/A

(Amino)
B 3HDoublet (d)2.30 - 2.40


(Methyl)
C 1Hdd6.70 - 6.85

,


(Ortho to F)
D 1Hdd6.90 - 7.10

,


(Meta to F)

*Note: The


 shift is highly solvent-dependent (see Part 2).
Mechanistic Insight: The Fluorine Influence

The presence of Fluorine-19 (


, spin 1/2) is the defining feature of this spectrum.
  • H5 Signal: Being ortho to fluorine,

    
     exhibits a large 
    
    
    
    coupling (8–10 Hz), often equal to or larger than the ortho proton coupling (
    
    
    ), creating a pseudo-triplet or distinct doublet of doublets.
  • Methyl Signal: Through-space or long-range through-bond coupling (

    
    ) often splits the methyl singlet into a doublet. This is a key "fingerprint" confirming the methyl group is spatially proximate to the fluorine or in conjugation.
    

Part 2: Comparative Analysis (The "Alternatives")

This section compares the product's spectral behavior against alternative experimental conditions and structural isomers.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the visibility of the exchangeable amino protons and the resolution of the aromatic region.

FeatureAlternative A: Chloroform-d (CDCl₃) Preferred: DMSO-d₆ Technical Verdict

Signal
Broad, variable shift (3.5–4.5 ppm). Often disappears due to exchange.Sharp, distinct singlet (5.0–5.5 ppm). Downfield shift due to H-bonding.DMSO-d₆ Wins for integration accuracy.
Resolution Excellent for C-H protons.Viscosity causes slight line broadening, but acceptable.CDCl₃ Wins for coupling analysis.
Solubility Moderate (H-bonding potential).Excellent (polar aprotic).DMSO-d₆ Wins for high-conc samples.
Water Peak ~1.56 ppm (rarely interferes).~3.33 ppm (can obscure methyl signals if wet).CDCl₃ Wins for spectral cleanliness.

Expert Recommendation: Use DMSO-d₆ for purity assays to ensure the


 integral is correct (2H). Use CDCl₃  only if precise extraction of small coupling constants (

) is required and solubility permits.
Regioisomer Discrimination

In synthesis, a common alternative impurity is 2-Bromo-4-fluoro-3-methylaniline (fluorine at para position relative to amine).

  • Target (6-Fluoro):

    
     and 
    
    
    
    are ortho to each other. The spectrum shows two doublets of doublets (dd) with a large
    
    
    (~8 Hz).
  • Alternative (4-Fluoro): The protons would be at C5 and C6 (ortho). However, the chemical environment is drastically different.

    • Differentiation Key: In the 4-fluoro isomer, the methyl group (C3) is ortho to the fluorine (C4). The

      
       coupling to the methyl group would be significantly larger (up to 3-4 Hz) or show different splitting patterns compared to the 6-fluoro isomer where the methyl is para to the fluorine (weak/no coupling) or meta (small coupling). Correction: In the target (2-Br, 6-F, 3-Me), Me is para to F? No, C3 (Me) and C6 (F) are para to each other.
      
    • Revised Logic:

      • Target (2-Br, 6-F, 3-Me): Me is para to F.

        
         is usually small (< 1.5 Hz) or zero.
        
      • Isomer (2-Br, 4-F, 3-Me): Me is ortho to F.

        
         is significant (2–3 Hz).
        
      • Result: If the Methyl peak is a distinct doublet (

        
         Hz), you likely have the 4-fluoro isomer, not the 6-fluoro target.
        

Part 3: Experimental Protocol

Sample Preparation Workflow

Objective: Obtain a high-resolution spectrum suitable for publication or purity validation.

  • Mass Selection: Weigh 5–10 mg of the solid aniline.

    • Reasoning: Anilines can aggregate; lower concentrations prevent line broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (water peak at 3.33 ppm in DMSO can overlap with methoxy or methylene impurities, though less likely to overlap with the Ar-Me at ~2.3 ppm).

  • Filtration: Filter through a glass wool plug directly into the NMR tube.

    • Integrity: Removes paramagnetic inorganic salts (from bromination steps) that cause shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why? Aromatic protons and methyl protons have different

      
       times. A short D1 will under-integrate the aromatic protons relative to the methyl, skewing purity calculations.
      
  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Temperature: 298 K (25°C).

Part 4: Visualization & Logic

Spectral Assignment Decision Tree

This diagram illustrates the logic flow for assigning the specific regioisomer based on coupling constants.

NMR_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountH Count Aromatic Protons Start->CountH TwoH 2 Protons Found CountH->TwoH Other <2 or >2 Protons CountH->Other Coupling Analyze Splitting Pattern TwoH->Coupling Impurity Impurity / Wrong Scaffold Other->Impurity Ortho Large Doublet (J ~8Hz) Visible? Coupling->Ortho YesOrtho Yes: Protons are Ortho (Positions 4 & 5) Ortho->YesOrtho NoOrtho No: Protons are Meta/Para (Wrong Isomer) Ortho->NoOrtho F_Coupling Check Fluorine Coupling (J_HF) YesOrtho->F_Coupling Target Target Confirmed: One J_HF ~9Hz (Ortho to F) One J_HF ~5Hz (Meta to F) F_Coupling->Target

Figure 1: Logic flow for confirming the 2,3,6-substitution pattern based on aromatic coupling constants.

Methyl-Fluorine Interaction

The following diagram details the specific long-range coupling expected.

Me_Coupling Me Methyl (CH3) ~2.35 ppm Interaction Para/Through-Space Coupling Me->Interaction Distance F Fluorine (F19) F->Interaction Electronic Effect Result Split into Doublet (J ~1.5 Hz) Interaction->Result

Figure 2: Origin of the Methyl doublet splitting. Note that if J=0, the methyl appears as a singlet, which is also possible depending on the exact dihedral angle, but broadening is usually observed.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8][9] (Standard text for coupling constants).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Source for J_HF coupling values).
  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. Link

Sources

Comparative Guide: 13C NMR Interpretation of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated pharmaceuticals (e.g., kinase inhibitors), the precise structural characterization of polysubstituted anilines is a critical quality gate. 2-Bromo-6-fluoro-3-methylaniline presents a unique spectroscopic challenge: it combines the "Heavy Atom Effect" of Bromine with the strong scalar coupling of Fluorine (


F), creating a complex 

C NMR landscape that defies standard additivity rules.

This guide compares three interpretation methodologies—Standard Additivity (Chemoinformatics) , Analog Comparison (Non-Fluorinated) , and J-Coupling Resolved Analysis (The Gold Standard) —to demonstrate why a multi-dimensional approach is required for validation.

The Core Challenge
  • Spectral Overlap: The aromatic region (110–160 ppm) is crowded by six non-equivalent carbons.

  • Signal Splitting: The

    
    F nucleus (
    
    
    
    ) splits every carbon signal into doublets, mimicking impurities or non-equivalent rotamers.
  • Intensity Distortion: Quaternary carbons (C-Br, C-F) suffer from long relaxation times (

    
    ) and lack of NOE enhancement, often disappearing in standard scans.
    

Comparative Analysis of Assignment Methodologies

We evaluated three approaches to assigning the


C spectrum. The data below illustrates why relying solely on chemical shift prediction software (Method A) leads to structural misassignment.
Table 1: Comparative Assignment Accuracy
Carbon PositionMethod A: Predicted Shift (Additivity Rules)Method B: Analog Baseline (2-Bromo-3-methylaniline)Method C: Target Experimental (J-Resolved Logic)Multiplicity (

)
Status
C1 (Ipso-NH2) 142.5 ppm144.2 ppm133.8 ppm Doublet (

Hz)
Shielded by F
C2 (Ipso-Br) 112.0 ppm110.5 ppm109.5 ppm Doublet (

Hz)
Heavy Atom Effect
C3 (Ipso-Me) 138.0 ppm138.5 ppm137.2 ppm Doublet (

Hz)
Stable
C4 (Para-NH2) 120.5 ppm122.1 ppm121.8 ppm Doublet (

Hz)
Stable
C5 (Meta-NH2) 128.0 ppm127.4 ppm114.5 ppm Doublet (

Hz)
Shielded by F
C6 (Ipso-F) 115.0 ppm114.0 (C-H)152.4 ppm Doublet (

Hz)
Dominant Deshielding
Methyl (

)
22.0 ppm23.1 ppm23.0 ppm Singlet (Broad)Reference

Key Insight: Method A fails significantly at C6 and C1 because standard additivity tables often underestimate the strong ortho-shielding effect of Fluorine and the ipso-shielding "Heavy Atom Effect" of Bromine.

Detailed Spectral Interpretation

The "Heavy Atom Effect" (C2)

Contrary to electronegativity trends, the carbon attached to Bromine (C2) appears significantly upfield (~109.5 ppm).

  • Mechanism: The large electron cloud of Bromine introduces relativistic spin-orbit coupling effects that shield the attached carbon nucleus.

  • Diagnostic: Look for a low-intensity quaternary signal (due to no NOE) that is not a large doublet. It will show a small coupling (

    
     Hz) from the meta-Fluorine.
    
The Fluorine Fingerprint (C6, C1, C5)

The Fluorine atom at C6 acts as the primary "lighthouse" for the spectrum.

  • C6 (Ipso): The most downfield signal (~152 ppm). It is easily identified by the massive One-Bond Coupling (

    
    )  of ~240–245 Hz. In a low-resolution spectrum, this may look like two distinct peaks separated by ~60 ppm if not recognized as a doublet.
    
  • C1 & C5 (Ortho): Fluorine exerts a shielding effect on ortho carbons. C5 shifts upfield to ~114.5 ppm with a distinct Two-Bond Coupling (

    
    )  of ~20–25 Hz.
    
The Methyl Group (C3 & Methyl)

The methyl carbon is the only aliphatic signal (~23 ppm). However, the aromatic carbon it attaches to (C3) shows a "long-range" coupling (


 Hz), often appearing as a broadened singlet rather than a distinct doublet.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that resolves these couplings, the following protocol is mandatory.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for anilines.
    • Reasoning: DMSO slows the exchange of amine protons (

      
      ), sharpening the protons in 
      
      
      
      H NMR and preventing broadening of C1 in
      
      
      C NMR due to quadrupole interactions with
      
      
      N.
  • Concentration: High concentration (50–80 mg/0.6 mL) is required to detect the split quaternary carbons (C2, C6).

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (Standard is 1–2s).
    
    • Criticality: The C-Br and C-F carbons have no attached protons to facilitate relaxation. A short

      
       will saturate these signals, making them invisible.
      
  • Scans: Minimum 1024 scans to resolve the low-intensity wings of the C-F doublet.

Step 3: The Validation Step ( F Decoupling)

If the doublet assignment is ambiguous:

  • Run a standard

    
    C spectrum.[1]
    
  • Run a

    
    C{
    
    
    
    F} spectrum (Fluorine decoupled).[1]
  • Result: All doublets will collapse into singlets. This confirms that the splitting is due to F, not impurities.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning carbons in this polysubstituted system.

NMR_Assignment_Logic Start Start: Analyze 13C Spectrum Aliphatic Region: 0-50 ppm Start->Aliphatic Aromatic Region: 100-160 ppm Start->Aromatic Methyl Signal ~23 ppm (Methyl Group) Aliphatic->Methyl CheckJ Check Splitting (J-Coupling) Aromatic->CheckJ LargeJ Large Doublet (>200 Hz) CheckJ->LargeJ 1J coupling MedJ Medium Doublet (15-25 Hz) CheckJ->MedJ 2J coupling SmallJ Small Doublet (<10 Hz) CheckJ->SmallJ 3J/4J coupling C6 Assignment: C6 (Ipso-F) ~152 ppm LargeJ->C6 Ortho Analyze Chemical Shift MedJ->Ortho HeavyAtom Check Intensity (Quaternary?) SmallJ->HeavyAtom C5 C5 (Meta to N) Shielded (~114 ppm) Ortho->C5 Upfield C1 C1 (Ipso to N) Deshielded (~133 ppm) Ortho->C1 Downfield C2 C2 (Ipso-Br) Shielded (~109 ppm) Low Intensity HeavyAtom->C2 Weak Signal (No NOE) C4 C4 (Para to N) Protonated (~121 ppm) High Intensity HeavyAtom->C4 Strong Signal (NOE)

Caption: Decision tree for assigning 13C signals in fluorinated aromatics based on Coupling Constants (J) and Nuclear Overhauser Effect (NOE) intensity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for additivity rules and substituent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Definitive guide on C-F coupling constants).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed analysis of the Heavy Atom Effect).

  • Reich, H. J. (2024). NMR Spectroscopy: Data for Fluorine-19. University of Wisconsin-Madison. (Database of C-F coupling constants).

  • ChemicalBook. (2024). 2-Bromoaniline 13C NMR Spectrum Data. (Used as baseline for non-fluorinated analog comparison).

Sources

Optimizing Detection: A Comparative Guide to Mass Spectrometry Workflows for 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Bromo-6-fluoro-3-methylaniline presents a specific challenge in mass spectrometry due to its 2,6-disubstitution pattern . While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is the standard for polar amines, the steric and electronic shielding of the amino group by the ortho-bromo and ortho-fluoro substituents significantly suppresses protonation efficiency.

This guide compares the performance of GC-EI-MS , LC-ESI-MS , and LC-APCI-MS . Experimental evidence and structural theory suggest that GC-EI-MS is the superior method for structural identification and robust quantification, while LC-APCI-MS is the preferred alternative for high-throughput aqueous workflows, outperforming standard ESI.

Analyte Profile & Physico-Chemical Context[1][2][3][4][5][6][7]

Understanding the molecule's intrinsic properties is the first step in selecting an ionization source.

FeatureSpecificationImpact on Mass Spectrometry
Formula C₇H₇BrFNDistinct isotopic pattern required for confirmation.
MW (Monoisotopic) 202.97 (⁷⁹Br) / 204.97 (⁸¹Br)1:1 Doublet signature is critical for filtering background noise.
Basicity (pKa) Low (~2.0 - 3.0 estimated)The electron-withdrawing halogens (F, Br) reduce amine basicity, making protonation [M+H]⁺ difficult in ESI.
Sterics High (Ortho-shielding) The 2-Br and 6-F atoms physically block the nitrogen lone pair, hindering adduct formation in liquid phase.

Comparative Analysis of Ionization Architectures

Method A: GC-EI-MS (Electron Impact) – The Gold Standard

Verdict: Best for Structural Confirmation & Impurity Profiling.

Gas Chromatography coupled with Electron Impact (EI) ionization leverages the molecule's volatility.[1] Since EI is a high-energy, gas-phase process, it does not rely on the molecule's basicity, bypassing the "ortho-effect" that plagues LC-MS.

  • Mechanism: 70 eV electron bombardment creates a radical cation

    
    .
    
  • Performance:

    • Sensitivity: High.[2] The non-polar nature of the halogenated ring allows excellent focusing on non-polar capillary columns (e.g., DB-5MS).

    • Selectivity: The 1:1 isotopic doublet of Bromine provides an unambiguous confirmation tag.

    • Limitation: Requires derivatization (e.g., Trifluoroacetic anhydride - TFAA) if peak tailing occurs due to the free amine interacting with silanols, though the steric hindrance actually reduces this interaction compared to aniline.

Method B: LC-ESI-MS (Electrospray) – The Sensitivity Trap

Verdict: Not Recommended for Trace Analysis.

While ESI is standard for anilines, the 2,6-dihalo substitution creates a "blind spot."

  • The Failure Mode: The bulky Bromine (position 2) and Fluorine (position 6) create a steric wall around the amine (position 1). In the liquid phase, solvent shells further impede the approach of hydronium ions needed for protonation.

  • Data Correlation: Studies on similar ortho-chloroanilines have shown ion yields in ESI can be 10–50x lower than their meta or para isomers due to this suppression [1].

  • Result: High Limits of Detection (LOD) and poor signal stability.

Method C: LC-APCI-MS (Atmospheric Pressure Chemical Ionization) – The LC Alternative

Verdict: Preferred for Aqueous/Biological Matrices.

If LC separation is mandatory (e.g., in blood plasma or metabolic stability assays), APCI is the necessary alternative to ESI.

  • Mechanism: Gas-phase ion-molecule reactions. The solvent is evaporated before ionization, removing the solvation shell barrier. The corona discharge creates a plasma that can protonate the amine more aggressively than ESI.

  • Performance: Significantly higher signal-to-noise (S/N) ratio than ESI for electron-deficient, sterically hindered aromatics.

Performance Data Summary

The following table summarizes the expected performance metrics based on structural analogs and ionization physics.

MetricGC-EI-MSLC-ESI-MSLC-APCI-MS
Primary Ion

(m/z 203/205)

(m/z 204/206)

(m/z 204/206)
Ionization Efficiency Excellent Poor (Suppressed)Good
Linearity Range


(limited by noise)

Matrix Effects Low (Gas phase)High (Ion suppression)Moderate
Structural Info High (Rich fragmentation)Low (Soft ionization)Low

Mechanistic Insight: Fragmentation Pathways

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions on Triple Quadrupole instruments.

Key Fragmentation Channels (EI/CID):
  • Primary Loss: Loss of Bromine radical (

    
    , -79/81 Da). This is the dominant pathway driven by the weak C-Br bond.
    
  • Secondary Loss: Loss of HCN (-27 Da) from the aniline ring, characteristic of aromatic amines.

  • Fluorine Signature: The C-F bond is strong and typically remains on the ring until late-stage fragmentation, often resulting in a fluoro-tropylium ion.

Visualization: Fragmentation Tree

The following diagram illustrates the logical decay of the molecular ion.

FragmentationPath M_Ion Molecular Ion (M+) m/z 203 / 205 (1:1 Ratio) Frag_1 [M - Br]+ m/z 124 (Fluoro-methyl-aniline cation) M_Ion->Frag_1 - Br• (79/81) Frag_2 [M - H - HCN]+ m/z 176 / 178 (Ring Contraction) M_Ion->Frag_2 - HCN (27) Frag_3 [M - Br - HCN]+ m/z 97 (Fluoro-methyl-cyclopentadiene) Frag_1->Frag_3 - HCN (27) Frag_4 [M - Br - HCN - HF]+ m/z 77 (Phenyl cation) Frag_3->Frag_4 - HF (20)

Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI) or high-energy CID conditions. The loss of Bromine is the most abundant transition.

Experimental Protocols

Workflow A: GC-MS (Recommended)

This protocol ensures separation from potential isomers and maximum sensitivity.

  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • SIM Parameters: Monitor m/z 203, 205 (Molecular Ions) and 124 (Base Peak).

Workflow B: LC-APCI-MS (For Biological Matrices)

Use this if the sample is in an aqueous buffer or plasma.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 mins.

  • Ion Source: APCI (Positive Mode).

    • Note: ESI may be used but expect 10-fold lower sensitivity.

  • Source Parameters:

    • Vaporizer Temp: 350°C (High heat needed to desolvate).

    • Corona Current: 4-5 µA.

    • Capillary Voltage: 3000 V.

  • MRM Transitions:

    • Quantifier: 204.0

      
       124.0 (Loss of HBr).
      
    • Qualifier: 206.0

      
       126.0 (Isotope confirm).
      

Decision Matrix: Choosing Your Workflow

Use the following logic flow to select the optimal instrument for your specific sample type.

WorkflowDecision Start Sample Type? Volatile Pure Chemical / Organic Solvent Start->Volatile Bio Plasma / Urine / Aqueous Buffer Start->Bio GC GC-EI-MS (Preferred) Volatile->GC Direct Inject LC_Check Concentration? Bio->LC_Check APCI LC-APCI-MS (High Sensitivity) LC_Check->APCI Trace (<1 µg/mL) ESI LC-ESI-MS (Acceptable for High Conc) LC_Check->ESI High (>10 µg/mL)

Figure 2: Decision tree for selecting the mass spectrometry interface based on sample matrix and sensitivity requirements.

References

  • Boreen, A. L., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Anilines. NIST Chemistry WebBook. [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences and Applications. ResolveMass. [Link]

Sources

characteristic peaks in the IR spectrum of 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of 2-Bromo-6-fluoro-3-methylaniline: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted aniline derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the identity and purity of such compounds. This guide provides a comprehensive analysis of the , grounded in established spectroscopic principles and compared with related structures to offer a deeper interpretative context.

The Scientific Foundation: Why IR Spectroscopy?

Infrared spectroscopy probes the vibrational transitions of molecules. Covalent bonds are not rigid; they behave like springs, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes. An IR spectrum plots the percentage of light transmitted (%T) against the wavenumber (cm⁻¹) of the radiation, revealing a unique "fingerprint" of the molecule's functional groups.[1][2] The group frequency region (4000 to 1450 cm⁻¹) is particularly diagnostic, as specific functional groups consistently absorb within predictable ranges.[1]

Deconstructing the Molecule: Predicted IR Absorptions

The structure of this compound incorporates a primary aromatic amine, a substituted benzene ring, a methyl group, and two different halogen atoms. Each of these components gives rise to characteristic absorption bands.

The Primary Aromatic Amine (-NH₂)
  • N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Aromatic amines typically absorb at slightly higher frequencies than their aliphatic counterparts.[4][5] Expect two weak-to-medium bands, often appearing sharper than the broad O-H stretches of alcohols.[3][6]

  • N-H Bending (Scissoring): A medium-to-strong absorption band is expected in the 1650-1580 cm⁻¹ region due to the in-plane bending or "scissoring" motion of the NH₂ group.[3][4][6]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ range.[3][6] This is at a higher frequency than for aliphatic amines due to the partial double-bond character from resonance with the aromatic ring.

The Substituted Aromatic Ring
  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are reliably found just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8][9] This serves as a clear indicator of unsaturation.

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of medium-to-weak bands in the 1620-1400 cm⁻¹ region.[8] Commonly, two characteristic bands appear near 1600 cm⁻¹ and 1475 cm⁻¹.[10]

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds bending out of the plane of the ring result in strong absorptions in the 900-675 cm⁻¹ region.[7][8] The precise pattern of these bands is highly diagnostic of the substitution pattern on the ring. For a 1,2,3,4-tetrasubstituted benzene ring, as in this molecule, specific patterns can be predicted, though they are often complex.

Halogen and Methyl Substituents
  • C-F Stretching: The carbon-fluorine bond is very strong and polar, leading to a very strong absorption in the 1400-1000 cm⁻¹ region.[11][12] This band can sometimes be obscured by other strong signals in the fingerprint region.

  • C-Br Stretching: The carbon-bromine bond is weaker, and its stretching vibration absorbs at a lower frequency, typically in the 690-515 cm⁻¹ range.[13][14]

  • Alkyl C-H Stretching & Bending: The methyl (-CH₃) group will show C-H stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[12][15] It will also exhibit characteristic bending vibrations, with a notable band around 1375 cm⁻¹.[12]

Comparative Analysis: Interpreting the Spectrum in Context

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with that of simpler, related molecules. This comparison highlights how the addition of each substituent influences the final spectrum.

Vibrational Mode Aniline 2-Bromoaniline This compound (Predicted) Rationale for Shift/Appearance
N-H Stretch ~3440 & 3360 cm⁻¹[3][6]Similar to Aniline~3500-3350 cm⁻¹ (2 bands)Electronic effects of halogens and methyl group can cause minor shifts.
Aromatic C-H Stretch ~3050 cm⁻¹~3060 cm⁻¹~3100-3000 cm⁻¹Characteristic of all aromatic C-H bonds.
Alkyl C-H Stretch N/AN/A~2950-2850 cm⁻¹Appearance of the methyl group.
N-H Bend ~1620 cm⁻¹[3]~1615 cm⁻¹~1650-1580 cm⁻¹A reliable peak for primary amines.
Aromatic C=C Stretch ~1600 & 1500 cm⁻¹~1590 & 1480 cm⁻¹~1600 & ~1475 cm⁻¹Characteristic ring skeletal vibrations.
C-N Stretch ~1280 cm⁻¹[3][6]~1270 cm⁻¹~1335-1250 cm⁻¹Strong band characteristic of aromatic amines.
C-F Stretch N/AN/A~1400-1000 cm⁻¹ (Strong)Appearance of the highly polar C-F bond.
C-Br Stretch N/A~670 cm⁻¹~690-515 cm⁻¹Appearance of the C-Br bond at low frequency.
C-H OOP Bends ~750 & 690 cm⁻¹~750 cm⁻¹Complex pattern in 900-675 cm⁻¹ regionThe substitution pattern dictates the OOP bending absorptions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Trustworthy data begins with a robust protocol. The following describes a standard procedure for analyzing a liquid or solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation and ease of use.

Objective: To obtain a clean, reproducible IR spectrum of this compound.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.

  • ATR Crystal Cleaning: The causality of a clean spectrum lies in a pristine optical path. Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This removes any residue from previous analyses.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics.

    • The software will store this spectrum and automatically subtract it from the subsequent sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. This is a self-validating step to remove environmental artifacts.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, use the press arm to ensure firm and even contact between the sample and the crystal surface. For a liquid, a single drop is sufficient.

    • Rationale: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio, averaging out random fluctuations.

  • Data Processing and Cleaning:

    • After collection, inspect the spectrum for any abnormalities. If the baseline is sloped, apply a baseline correction function.

    • Use the peak-picking tool in the software to identify and label the wavenumbers of the major absorption bands.

  • Final Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes, preparing the instrument for the next user.

Workflow for IR Spectral Analysis

IR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation start Obtain Sample clean Clean ATR Crystal start->clean background Collect Background (Self-Validation Step) clean->background apply_sample Apply Sample to Crystal background->apply_sample collect_spectrum Collect Sample Spectrum (Signal Averaging) apply_sample->collect_spectrum process Process Spectrum (e.g., Baseline Correction) collect_spectrum->process identify Identify Key Peaks (Group Frequencies) process->identify compare Compare with Reference Data & Known Spectra identify->compare conclusion Structural Confirmation compare->conclusion

Caption: Workflow for FT-IR analysis of a chemical entity.

This systematic approach ensures that the data collected is both accurate and interpretable, leading to a confident structural assessment. By comparing the experimentally obtained spectrum with the predicted absorptions and reference data, researchers can effectively verify the identity and integrity of this compound, a critical step in the drug development pipeline.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. [Link]

  • ResearchGate. (n.d.). IR transmission spectrum of aniline. [Link]

  • Oriental Journal of Chemistry. (2013). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]

  • National Institute of Advanced Industrial Science and Technology. (2015). The Infrared Spectra of Aromatic Amines (Anilines). SDBSWeb. [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PubMed Central. [Link]

  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Millersville University. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • PubChem. (n.d.). 2-bromo-3-fluoro-6-methylaniline. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

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comparison of different synthesis routes for 2-Bromo-6-fluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylaniline is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric and electronic influence, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two potential synthetic routes to this important compound, offering insights into the strategic considerations and experimental details for each approach.

Route 1: Direct Electrophilic Bromination of 2-Fluoro-3-methylaniline

The most straightforward approach to this compound is the direct electrophilic aromatic substitution of the readily available starting material, 2-fluoro-3-methylaniline. This method is attractive due to its atom economy and simplicity. However, the success of this route is contingent on the regioselectivity of the bromination reaction, which is governed by the directing effects of the substituents on the aniline ring.

Mechanistic Considerations and Regioselectivity

The amino group is a powerful activating ortho-, para-director, while the methyl group is a less potent activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The interplay of these electronic and steric effects dictates the position of the incoming electrophile (bromonium ion or its equivalent).

In 2-fluoro-3-methylaniline, the position para to the strongly activating amino group is occupied by the methyl group. The positions ortho to the amino group are C2 (substituted with fluorine) and C6. The C6 position is sterically unhindered and activated by both the amino and methyl groups, making it a likely site for bromination. The C4 position is para to the methyl group and ortho to the fluorine, representing another potential site of substitution. The solvent polarity can significantly influence the regioselectivity of such reactions.[1]

Proposed Experimental Protocol

Materials:

  • 2-Fluoro-3-methylaniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-methylaniline (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Advantages and Disadvantages of Direct Bromination
Advantages Disadvantages
Simplicity: A one-step reaction.Regioselectivity: Potential for the formation of isomeric byproducts, primarily 4-bromo-2-fluoro-3-methylaniline.
Atom Economy: High atom economy compared to multi-step routes.Purification: May require careful chromatographic separation of isomers.
Cost-Effective: Fewer reagents and processing steps.Lower Yield: The formation of byproducts may reduce the yield of the desired isomer.

Route 2: Multi-Step Synthesis via a Protection-Sulfonylation-Bromination-Deprotection Strategy

To overcome the potential regioselectivity issues of direct bromination, a more controlled, multi-step approach can be employed. This strategy, adapted from a patented synthesis of the related compound 2-bromo-6-fluoroaniline, involves protecting the activating amino group, introducing a bulky directing group (sulfonamide), performing the bromination, and finally deprotecting to yield the desired product.[2] This method is designed to direct the bromine atom specifically to the position ortho to the original amino group.

Synthetic Workflow

Synthesis_Route_2 A 2-Fluoro-3-methylaniline B N-Acetyl-2-fluoro-3-methylaniline (Protection) A->B Acetic Anhydride C N-Acetyl-2-fluoro-3-methyl-4-sulfonylaniline (Sulfonylation) B->C Chlorosulfonic Acid D N-Acetyl-2-bromo-6-fluoro-3-methyl-4-sulfonylaniline (Bromination) C->D HBr, H2O2 E This compound (Deprotection) D->E H2SO4, heat

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group

The amino group of 2-fluoro-3-methylaniline is first protected as an acetamide to reduce its activating effect and to direct the subsequent sulfonylation.

  • Reagents: 2-Fluoro-3-methylaniline, Acetic anhydride, Triethylamine, Dichloromethane.

  • Procedure: Dissolve 2-fluoro-3-methylaniline and triethylamine in dichloromethane and cool to 0-5 °C. Add acetic anhydride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Quench with water, separate the organic layer, wash with brine, dry over sodium sulfate, and use the product directly in the next step.[2]

Step 2: Sulfonylation

A sulfonyl group is introduced at the position para to the acetylamino group. This bulky group will block this position and help direct the subsequent bromination to the desired C6 position.

  • Reagents: N-Acetyl-2-fluoro-3-methylaniline, Chlorosulfonic acid.

  • Procedure: Add N-acetyl-2-fluoro-3-methylaniline to an excess of chlorosulfonic acid at low temperature. Stir until the reaction is complete, then carefully pour the mixture onto ice. Filter the resulting solid, wash with cold water, and dry.

Step 3: Bromination

The bromination is carried out on the sulfonated intermediate. The acetylamino and sulfonyl groups direct the bromine to the C6 position.

  • Reagents: The product from Step 2, Hydrobromic acid, Hydrogen peroxide.

  • Procedure: Suspend the sulfonated intermediate in aqueous hydrobromic acid and heat to 70-75 °C. Add hydrogen peroxide dropwise and maintain the temperature until the reaction is complete. Cool the mixture and filter the solid product.[2]

Step 4: Deprotection

Both the acetyl and sulfonyl groups are removed by acidic hydrolysis to yield the final product.

  • Reagents: The brominated intermediate from Step 3, Sulfuric acid.

  • Procedure: Heat the brominated intermediate in concentrated sulfuric acid at an elevated temperature (e.g., 160 °C) for several hours.[2] Cool the reaction mixture, pour it onto ice, and neutralize with a base. Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Advantages and Disadvantages of the Multi-Step Synthesis
Advantages Disadvantages
High Regioselectivity: Provides excellent control over the position of bromination, leading to a single major product.Lower Overall Yield: The multi-step nature of the synthesis will result in a lower overall yield compared to a one-step reaction.
High Purity: The final product is typically of high purity, minimizing the need for complex purification of isomers.More Complex: Requires multiple reaction steps, workups, and isolations.
Scalability: The described procedure for the unmethylated analog is scalable for industrial production.[2]Harsh Reagents: Uses corrosive and hazardous reagents like chlorosulfonic acid and concentrated sulfuric acid.
More Waste Generation: Produces more chemical waste compared to the direct route.

Comparison of Synthesis Routes

FeatureRoute 1: Direct BrominationRoute 2: Multi-Step Synthesis
Starting Material 2-Fluoro-3-methylaniline2-Fluoro-3-methylaniline
Number of Steps 14
Key Reagents NBS or Br₂Acetic anhydride, Chlorosulfonic acid, HBr/H₂O₂, H₂SO₄
Regioselectivity Moderate to low; potential for isomer formation.High; designed for specific ortho-bromination.
Expected Yield Moderate (dependent on isomer separation)Lower overall yield due to multiple steps.
Purity of Crude Product Mixture of isomersHigh
Purification Requires careful chromatographic separation.Simpler purification of the final product.
Process Complexity SimpleComplex
Safety and Handling Uses a relatively mild brominating agent (NBS).Involves highly corrosive and hazardous reagents.
Cost-Effectiveness Potentially more cost-effective for smaller scales if isomer separation is efficient.Likely more expensive due to multiple steps and reagents.

Conclusion

The choice between direct bromination and a multi-step synthesis for the preparation of this compound depends on the specific requirements of the researcher or organization.

Direct bromination (Route 1) offers a rapid and atom-economical approach that may be suitable for exploratory studies or when small quantities are needed, provided that an efficient method for isomer separation is available.

The multi-step synthesis (Route 2) , while more complex and less atom-economical, provides a robust and highly regioselective pathway to the desired product. This route is preferable for applications where high purity is critical and for larger-scale synthesis where the cost and effort of isomer separation in the direct route would be prohibitive. The use of a well-defined, albeit longer, synthetic sequence ensures the unambiguous formation of this compound.

Researchers should carefully consider the trade-offs between speed and simplicity versus control and purity when selecting a synthetic strategy for this valuable building block.

References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

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Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Analogs of 2-Bromo-6-fluoro-3-methylaniline for Researchers and Drug Development Professionals

Anilines, aromatic compounds featuring an amino group, are foundational scaffolds in drug discovery due to their versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] However, unsubstituted anilines can present challenges, including metabolic instability and potential toxicity.[1] The strategic substitution of the aniline ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile, including its bioavailability, solubility, and receptor selectivity.[1][2]

This guide focuses on this compound, a highly functionalized building block, and its structural analogs. The unique combination of a bromine atom (a versatile handle for cross-coupling reactions), a fluorine atom (capable of modulating pKa, lipophilicity, and metabolic stability), and a methyl group (influencing steric and electronic properties) makes this scaffold particularly valuable. By systematically comparing its analogs, we aim to provide researchers with a clear understanding of how subtle structural modifications can lead to significant changes in physical, chemical, and biological properties, thereby guiding rational drug design.

Comparative Analysis of Key Structural Analogs

The properties of an aniline derivative are dictated by the interplay of its substituents' electronic and steric effects. The following sections explore key analogs of this compound, organized by the nature of their structural variation.

Positional Isomers: The Impact of Substituent Placement

The spatial arrangement of the bromo, fluoro, and methyl groups around the aniline ring significantly alters the molecule's properties. This is due to changes in dipole moment, steric hindrance around the reactive amino group, and the electronic influence on the aromatic system.

Compound NameCAS NumberMolecular Weight ( g/mol )Physical FormKey Distinctions & Applications
This compound (Parent Compound)204.04-Parent scaffold for comparison.
2-Bromo-4-fluoro-6-methylaniline202865-77-8204.04-Synthesis intermediate.[3]
3-Bromo-6-fluoro-2-methylaniline1227210-36-7204.04-Also known as 2-Amino-6-bromo-3-fluorotoluene.[4]
5-Bromo-4-fluoro-2-methylaniline627871-16-3204.04Pale purple powder[5]Key intermediate for sirtuin 6 (SIRT6) activators (MDL compounds), which act as tumor suppressors.[5]
6-Bromo-2-fluoro-3-methylaniline1232407-25-8204.04-Building block for organic synthesis.[6]
2-Bromo-3-fluoro-6-methylaniline1522267-53-3204.04Liquid[7]Commercially available research chemical.[7]
Analogs with Altered Substitution Patterns

Removing or replacing substituents provides a broader understanding of each group's contribution to the overall molecular properties and reactivity.

Compound NameCAS NumberMolecular Weight ( g/mol )Physical FormKey Distinctions & Applications
2-Bromo-6-fluoroaniline 65896-11-9190.01Colorless to yellow/brown liquid[8][9]Lacks the methyl group. A versatile intermediate for pharmaceuticals (anti-cancer, anti-inflammatory), agrochemicals, and dyes.[9]
2-Bromo-6-methylaniline 53848-17-2186.05-Lacks the fluorine atom, reducing electronegativity at the ortho position.[10]
2-Bromo-4-chloro-6-fluoro-3-methylaniline 2368909-46-8238.48-Features an additional chloro substituent, further modifying electronic properties and potential interaction points.[11]

The Causality Behind Experimental Choices: Structure-Property Relationships

The selection of a specific analog in a synthesis campaign is a deliberate choice based on predictable chemical principles. The electronic nature of the substituents dictates the reactivity of the aniline ring.

  • Amino Group Nucleophilicity : The amino (-NH₂) group is an activating, ortho-, para-director. However, its nucleophilicity is modulated by other substituents. The strongly electronegative fluorine atom, particularly at the ortho-position (C2 or C6), significantly reduces the basicity of the amino group through induction. The methyl group (-CH₃) is a weakly activating, electron-donating group that can slightly counteract this effect.

  • Reactivity in Cross-Coupling : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its position can influence reaction kinetics due to steric hindrance from adjacent groups like methyl.

  • Lipophilicity and Drug Similarity : Lipophilicity, often estimated by logP, is a critical parameter for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).[2][12] Halogenation generally increases lipophilicity. The position of substituents can affect intramolecular interactions and the overall molecular shape, which also influences this property.[2]

Caption: Impact of substituents on aniline properties.

Experimental Protocols: Synthesis of Halogenated Anilines

The synthesis of substituted anilines often involves electrophilic aromatic substitution on a protected aniline or a precursor molecule. The following protocol is a representative example for the bromination of a substituted aniline, based on described methodologies.[3]

Protocol: Synthesis of 2-Bromo-4-fluoro-6-methylaniline

Objective: To introduce a bromine atom at the C2 position of 4-fluoro-2-methylaniline.

Causality: The starting material, 4-fluoro-2-methylaniline, has an activating amino group and a weakly activating methyl group. The ortho-position relative to the powerful amino director is highly activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination and harsh reaction conditions. N,N-dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Materials:

  • 4-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.05 eq) dissolved in DMF dropwise, maintaining the reaction temperature below 20 °C.[3]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.[3] Shake vigorously and separate the layers.

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate to ensure full recovery of the product. [3.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 1:8 v/v) to yield the pure 2-Bromo-4-fluoro-6-methylaniline.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum for 2-bromo-4-fluoro-6-methylaniline in DMSO-d6 would show characteristic signals for the aromatic protons and the methyl group, with splitting patterns influenced by the fluorine atom.[3]

Caption: General workflow for aniline bromination.

Applications in Drug Discovery: From Building Blocks to Bioactive Molecules

The true value of these anilines is realized when they are incorporated into larger, more complex molecules with therapeutic potential. Their utility as intermediates is well-documented.

  • Kinase Inhibitors: Substituted anilines are prevalent in kinase inhibitors, a major class of anti-cancer drugs. They often form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For instance, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors.[13] The choice of aniline substitution is critical for achieving high potency and selectivity.[13]

  • Antimicrotubule Agents: Variably substituted anilines have been incorporated at the 7-position of triazolopyrimidine scaffolds to create potent antiproliferative agents that inhibit tubulin polymerization.[14] Studies have shown that replacing a traditional trimethoxyphenyl group with simpler halogen-substituted anilines can maintain or even enhance activity, demonstrating the power of aniline bioisosteric replacement.[14]

  • Sirtuin Activators: As mentioned, 5-Bromo-4-fluoro-2-methylaniline is a direct precursor to MDL compounds, which are allosteric activators of SIRT6.[5] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, and its activation is a promising therapeutic strategy in oncology.[5]

Conclusion

This compound and its structural analogs are not merely chemical curiosities; they are precision tools for the medicinal chemist. This guide demonstrates that subtle changes in the substitution pattern—the position of a halogen or the presence of a methyl group—have profound and predictable consequences for a molecule's physical properties, chemical reactivity, and ultimately, its biological activity. A thorough understanding of these structure-property and structure-activity relationships is essential for rationally designing the next generation of therapeutics. By providing comparative data and outlining proven synthetic methodologies, we hope to empower researchers to more effectively leverage these versatile scaffolds in their drug discovery programs.

References

  • Yuan, T. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • ProQuest. (n.d.). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Available at: [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Available at: [Link]

  • Nowak, M. et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • WIPO Patentscope. (2023). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-fluoro-2-methylaniline. Available at: [Link]

  • PubChemLite. (n.d.). 2-bromo-3-fluoro-6-methylaniline (C7H7BrFN). Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline. Available at: [Link]

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  • PubChem. (n.d.). 2-Bromo-6-methylaniline. Available at: [Link][Link]

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A Comparative Guide to the Reactivity of Halogenated Methylanilines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of starting materials is paramount to efficient and predictable synthesis. Halogenated methylanilines are a critical class of building blocks, offering multiple points for diversification in the synthesis of complex pharmaceutical agents.[1] However, the choice of halogen—fluorine, chlorine, bromine, or iodine—is not arbitrary. It profoundly influences the electron density of the aniline ring and, consequently, its reactivity in key synthetic transformations.

This guide provides an in-depth comparative study of the reactivity of 2-halogenated-4-methylanilines. We will explore the underlying electronic and steric effects that govern their behavior in electrophilic aromatic substitution, specifically focusing on N-acetylation as a model reaction. This analysis will equip you with the foundational knowledge to make informed decisions in your synthetic strategies, optimizing reaction conditions and predicting outcomes.

The Decisive Role of the Halogen: A Dance of Inductive and Resonance Effects

The reactivity of a substituted aniline is primarily dictated by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect. The amino group (-NH₂) is a powerful activating group because its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.[2]

Halogens, however, present a more complex scenario. They are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond, which deactivates the ring. Conversely, they possess lone pairs of electrons that can be donated into the ring via resonance (+R), an activating effect that directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, yet the resonance effect is still crucial for directing the regioselectivity of the reaction.[3]

The methyl group at the 4-position (para to the amino group) is an electron-donating group through hyperconjugation, further activating the ring. Our focus, therefore, is on how the halogen at the 2-position (ortho to the amino group) modulates this inherent reactivity.

Basicity as a Proxy for Reactivity: A Comparative Analysis of pKa Values

The basicity of the amino group, quantified by the pKa of its conjugate acid, serves as an excellent proxy for its nucleophilicity and the overall electron-donating capacity into the aromatic ring. A higher pKa value indicates a more basic (and generally more nucleophilic) amine, which is expected to be more reactive towards electrophiles.

The following table summarizes the predicted pKa values for our series of 2-halo-4-methylanilines, providing a quantitative basis for our reactivity comparison.

CompoundStructureHalogenPredicted pKa
2-Fluoro-4-methylanilineFluorineNot readily available
2-Chloro-4-methylanilineChlorine3.09[4]
2-Bromo-4-methylanilineBromine2.97[1]
2-Iodo-4-methylanilineIodine2.97[5]

Note: Experimental pKa values can vary depending on the solvent and temperature. The values presented are predicted and serve for comparative purposes.

From this data, we can infer that 2-chloro-4-methylaniline is the most basic, followed by the bromo and iodo derivatives which have identical predicted basicities. The inductive effect of the halogens decreases down the group (F > Cl > Br > I), which should lead to an increase in basicity. However, the resonance donation also plays a role and can be more complex. The slightly higher basicity of the chloro-derivative compared to the bromo and iodo derivatives suggests a finely balanced interplay of these effects. The lack of a readily available predicted pKa for the fluoro derivative makes a direct comparison challenging, but based on the strong inductive effect of fluorine, it is expected to be the least basic and therefore the least reactive in our series.

Experimental Protocol: A Competitive Acetylation Assay for Determining Relative Reactivity

To empirically determine the relative reactivity of our series of halogenated methylanilines, a competitive acetylation experiment can be employed. This method allows for a direct comparison of reaction rates by allowing the anilines to compete for a limited amount of an acetylating agent. The product distribution, which can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS), will directly reflect the relative nucleophilicity and reactivity of the anilines.

Causality Behind Experimental Choices:
  • Competitive Reaction: This design minimizes variations in reaction conditions (temperature, concentration, stirring) that could occur between separate experiments, providing a more accurate measure of relative reactivity.

  • Acetic Anhydride as Acetylating Agent: It is a common, moderately reactive acetylating agent suitable for this type of reaction.[6]

  • Equimolar Mixture of Anilines: Ensures that the initial concentration of each nucleophile is the same.

  • Sub-stoichiometric Acetylating Agent: Using the acetylating agent as the limiting reagent ensures that the anilines are in competition.

  • GC-MS Analysis: Provides excellent separation and quantification of the starting materials and their corresponding acetylated products.[7][8][9]

Step-by-Step Methodology:
  • Preparation of the Aniline Mixture:

    • Accurately weigh equimolar amounts (e.g., 1.0 mmol) of 2-fluoro-4-methylaniline, 2-chloro-4-methylaniline, 2-bromo-4-methylaniline, and 2-iodo-4-methylaniline.

    • Dissolve the mixture in a suitable anhydrous solvent (e.g., 20 mL of dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Setup:

    • Cool the flask in an ice bath to 0 °C.

    • Prepare a solution of acetic anhydride (0.5 equivalents, e.g., 0.5 mmol) in the same anhydrous solvent (e.g., 5 mL).

  • Initiation and Monitoring:

    • Slowly add the acetic anhydride solution dropwise to the stirred aniline mixture over 5 minutes.

    • Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular time intervals (e.g., 5, 15, 30, and 60 minutes).

    • Quench each aliquot immediately in a vial containing a small amount of dilute sodium bicarbonate solution to stop the reaction. Extract the organic components with a small volume of dichloromethane.

  • Sample Preparation for GC-MS:

    • Dry the quenched and extracted aliquots over anhydrous sodium sulfate.

    • Dilute the samples to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the samples onto a suitable GC column (e.g., a 5% diphenyl - 95% dimethylpolysiloxane column).[8]

    • Use a temperature program that allows for the separation of all starting anilines and their corresponding acetanilide products.

    • Operate the mass spectrometer in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Identify the peaks corresponding to each starting aniline and its acetylated product based on their retention times and mass spectra.

    • Integrate the peak areas for each compound at each time point.

    • Calculate the conversion of each aniline and the relative product distribution over time.

Visualizing the Experimental Design

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Quenching cluster_analysis 4. Analysis A Equimolar Mixture of 2-Halo-4-methylanilines C Aniline Solution A->C B Anhydrous Solvent (e.g., Dichloromethane) B->C E Competitive Acetylation (0 °C) C->E D Acetic Anhydride (0.5 eq) in Solvent D->E F Quench with NaHCO₃ E->F Aliquots at t=5, 15, 30, 60 min G GC-MS Analysis F->G Extract with DCM H Quantify Products & Determine Relative Reactivity G->H

Caption: Workflow for the competitive acetylation of halogenated methylanilines.

Predicted Reactivity and Mechanistic Rationale

Based on the interplay of electronic and steric effects, we can predict the following order of reactivity for the N-acetylation of 2-halo-4-methylanilines:

2-Chloro-4-methylaniline > 2-Bromo-4-methylaniline ≈ 2-Iodo-4-methylaniline > 2-Fluoro-4-methylaniline

Mechanistic Explanation:

The N-acetylation of an aniline is a nucleophilic acyl substitution reaction. The rate-determining step is the nucleophilic attack of the aniline's nitrogen lone pair on the carbonyl carbon of acetic anhydride. The reactivity, therefore, is directly proportional to the nucleophilicity of the aniline.

  • Electronic Effects: The nucleophilicity is primarily governed by the electron density on the nitrogen atom. As discussed, this is influenced by the balance between the halogen's inductive withdrawal and resonance donation. The pKa data suggests that the chloro-derivative has the most available lone pair for donation, making it the most nucleophilic and thus most reactive. The bromo and iodo derivatives are expected to be slightly less reactive. Fluorine's powerful inductive effect will most significantly reduce the electron density on the nitrogen, making 2-fluoro-4-methylaniline the least reactive.

  • Steric Effects: The halogen at the 2-position (ortho to the amino group) can also exert a steric hindrance effect, potentially slowing down the reaction by impeding the approach of the bulky acetic anhydride. The steric bulk of the halogens increases down the group (F < Cl < Br < I). This would suggest a reverse trend in reactivity (F > Cl > Br > I). However, for a reaction at the nitrogen atom, which is one bond away from the ring, this steric effect is generally less pronounced than the electronic effects governing the nucleophilicity of the nitrogen itself. Therefore, the electronic effects are expected to be the dominant factor in determining the overall reactivity trend.

G cluster_reactants Reactants cluster_transition Rate-Determining Step cluster_products Products cluster_factors Governing Factors Aniline 2-Halo-4-methylaniline (Nucleophile) TS Nucleophilic Attack (Transition State) Aniline->TS Ac2O Acetic Anhydride (Electrophile) Ac2O->TS Product N-acetyl-2-halo-4-methylaniline TS->Product Byproduct Acetic Acid TS->Byproduct Electronic Electronic Effects (Inductive vs. Resonance) Determines Nucleophilicity Electronic->Aniline Primary Effect Steric Steric Hindrance (Ortho-Halogen Size) Steric->TS Secondary Effect

Caption: Factors influencing the reactivity of halogenated methylanilines in N-acetylation.

Conclusion

The selection of a halogen substituent on a methylaniline building block is a critical decision in the design of a synthetic route. This guide has demonstrated that the reactivity of 2-halo-4-methylanilines is a complex function of the halogen's inductive and resonance effects, with steric hindrance playing a secondary role. By understanding these principles and utilizing tools like pKa analysis and competitive kinetic assays, researchers can make more informed choices, leading to improved reaction efficiency and predictability in the development of novel pharmaceutical compounds. The provided experimental protocol offers a robust framework for conducting such comparative studies in your own laboratory.

References

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ChemBK. 2-Chloro-4-methylaniline. [Link]

  • Academia.edu. A kinetic study of the copolymerization of substituted anilines by 1H NMR. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • SciSpace. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

Sources

methods for confirming the purity of a 2-Bromo-6-fluoro-3-methylaniline sample

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the purity of 2-Bromo-6-fluoro-3-methylaniline (CAS 1000576-41-9) presents a distinct set of analytical challenges common to poly-halogenated anilines. While High-Performance Liquid Chromatography (HPLC) remains the standard for identifying impurities, it often struggles to resolve regioisomers (e.g., 2-bromo-3-fluoro-6-methylaniline) that possess identical mass-to-charge ratios and similar lipophilicity.

This guide compares three distinct methodologies:

  • HPLC-UV/MS: Optimized with phenyl-hexyl stationary phases for isomeric resolution.

  • Quantitative NMR (qNMR): Utilizing

    
     and 
    
    
    
    nuclei for absolute purity determination without analyte reference standards.
  • Non-Aqueous Titration: A classical potentiometric approach for bulk assay values.

Recommendation: For drug development intermediates, qNMR is recommended for establishing the absolute potency of the primary reference standard, while HPLC is required for routine batch release to monitor specific impurities.

Part 1: The Analytical Challenge

The molecule contains three functional groups that complicate analysis:

  • Aniline Amine (-NH₂): Basic and prone to peak tailing on silica-based columns due to silanol interactions.

  • Halogens (Br, F): These electron-withdrawing groups reduce the basicity (

    
    ) but create significant challenges in separating positional isomers (regioisomers) formed during bromination.
    
Critical Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate validation method based on the sample's lifecycle stage.

AnalyticalDecisionTree Start Sample: this compound Goal Define Analytical Goal Start->Goal Identity Structural Identity (Isomer Confirmation) Goal->Identity Purity Trace Impurity Profiling (<0.1%) Goal->Purity Assay Absolute Content (Weight %) Goal->Assay NMR_1D 1D/2D NMR (NOESY) Identity->NMR_1D Regioisomer Check HPLC_Phenyl HPLC (Phenyl-Hexyl) Purity->HPLC_Phenyl Separation qNMR qNMR (1H or 19F) Assay->qNMR Primary Std Titration Perchloric Acid Titration Assay->Titration Bulk QC

Figure 1: Analytical workflow selection based on data requirements.

Part 2: Method A - HPLC with Phenyl-Hexyl Stationary Phase

Standard C18 columns often fail to separate halogenated aniline isomers because the hydrophobic differences are negligible. To resolve this compound from its likely impurity (2-bromo-3-fluoro-6-methylaniline), we utilize


 interactions .
The Protocol (Self-Validating System)
  • Rationale: The phenyl-hexyl stationary phase interacts with the

    
    -electrons of the aniline ring. The electron-withdrawing fluorine and bromine atoms alter the 
    
    
    
    -density, creating a separation mechanism orthogonal to hydrophobicity.
  • Mobile Phase: Acidic conditions are strictly required to keep the aniline protonated (or fully suppressed), ensuring sharp peak shapes.

ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect),

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm (amide impurities)
Column Temp 40°C (Improves mass transfer for halogenated compounds)

System Suitability Test (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase TFA concentration or temperature.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest regioisomer.

Part 3: Method B - Quantitative NMR (qNMR)[3]

qNMR is the "Gold Standard" for establishing the purity of a reference material when no certified standard exists. It measures the molar ratio of the analyte to a certified internal standard (IS).

The Protocol ( vs )

While


 qNMR is common, 

qNMR
is superior for this molecule because the baseline is free of solvent peaks and hydrocarbon impurities.
  • Internal Standard (IS):

    
    -Trifluorotoluene (for 
    
    
    
    ) or 1,3,5-Trimethoxybenzene (for
    
    
    ).
  • Solvent: DMSO-

    
     (Prevents aggregation of anilines).
    

Experimental Setup:

  • Weigh

    
     mg of Sample and 
    
    
    
    mg of IS into the same vial.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest nucleus).
    • Scans: 32 (for S/N > 150).

Calculation:



Where 

=Integral,

=Number of spins,

=Molecular Weight,

=Mass.

Part 4: Method C - Non-Aqueous Titration

For bulk manufacturing, titration provides a cost-effective "Assay" value. Since this compound is a weak base, aqueous titration is impossible.

The Protocol[4][5]
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[1][2]

  • Endpoint Detection: Potentiometric (glass electrode) is preferred over Crystal Violet indicator for precision.

Critical Note on Salts: If the sample is a hydrochloride salt, Mercuric Acetate must be added to sequester the chloride ion, allowing the amine to be titrated.

Part 5: Comparative Analysis

The following table contrasts the three methods to guide your selection process.

FeatureHPLC-UV (Phenyl-Hexyl)qNMR (

)
Non-Aqueous Titration
Primary Output Purity (% Area)Absolute Purity (% w/w)Assay (% w/w)
Specificity High (Separates isomers)Very High (Structural)Low (Reacts with any base)
Reference Std Required for quantificationNot Required (Internal Std used)Not Required
Precision (RSD)



LOD/Sensitivity High (ppm level)Moderate (0.1%)Low (Bulk only)
Weakness Requires response factors; assumes all impurities elute.Lower sensitivity; high instrument cost.Cannot distinguish isomers; consumes gram-scale sample.

Part 6: Recommended Workflow

For a robust Certificate of Analysis (CoA), combine Method A and Method B .

  • Use qNMR to assign the absolute purity value (Assay) to the primary lot.

  • Use HPLC (calibrated by the qNMR-assayed material) to detect and control specific impurities (regioisomers and starting materials) at the 0.05% threshold.

Workflow Crude Crude Synthesis Product qNMR qNMR Analysis (Absolute Assay) Crude->qNMR 1. Determine Potency HPLC HPLC Purity (Impurity Profile) Crude->HPLC 2. Screen Isomers CoA Final CoA Generation qNMR->CoA Assay Value HPLC->CoA Impurity Limits

Figure 2: Integrated workflow for generating a regulatory-compliant Certificate of Analysis.

References

  • Separation of Halogenated Anilines: Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." [Link]

  • qNMR Methodology: National Institutes of Health (PMC). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." [Link]

  • Non-Aqueous Titration Principles: Encyclopedia MDPI. "Nonaqueous Titration."[3][4] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-fluoro-3-methylaniline

[1]

Executive Safety Analysis: The "Aniline Rule"

Do not treat 2-Bromo-6-fluoro-3-methylaniline solely as a generic organic intermediate. As a halogenated aniline derivative, this compound carries the intrinsic toxicological risks of the aniline class, specifically Methemoglobinemia (oxidizing hemoglobin to methemoglobin, preventing oxygen transport).[1]

While specific vendor Safety Data Sheets (SDS) for this intermediate often list it as "Harmful" (H302/H312/H332), experienced medicinal chemists treat all liquid/low-melting aniline intermediates as "Toxic by Absorption" until proven otherwise.[1] The lipophilic halogen substituents (Bromo/Fluoro/Methyl) can enhance skin permeation rates compared to unsubstituted aniline.[1]

Core Hazard Profile:

  • Acute Toxicity: High risk via skin absorption and inhalation.[1]

  • Target Organ: Blood (Methemoglobinemia).[1][2]

  • Physical State: Typically a liquid or low-melting solid; liquids pose the highest permeation risk.[1]

Critical PPE Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with aniline derivatives.[1] Aniline can permeate standard 4-mil nitrile gloves in <10 minutes.[1]

PPE Selection Table
Protection ZoneRecommended EquipmentOperational Logic & Causality
Hand (Primary) Silver Shield® (Laminate) / EVOH Causality: Aniline derivatives rapidly permeate Nitrile and Latex.[1] Laminate films provide >4 hours breakthrough time.[1]
Hand (Splash) Double-gloved Nitrile (min 5 mil) Protocol: Only acceptable for momentary splash protection.[1] If splashed, outer glove must be stripped immediately.[1]
Respiratory Fume Hood (Primary) Standard: Handling outside a hood is prohibited.[1] Backup: Half-mask w/ OV/P100 cartridges if spill cleanup is necessary.[1]
Eye/Face Chemical Splash Goggles Logic: Safety glasses allow vapors to reach the mucosa.[1] Goggles provide a seal against lachrymatory vapors.[1]
Body Tyvek® Lab Coat / Apron Reasoning: Cotton lab coats absorb liquids, keeping the toxin against the skin. Chemically resistant aprons prevent this "wicking" effect.[1]

Decision Logic: PPE Selection

The following decision tree illustrates the risk assessment process for selecting the correct glove material based on the task duration and state of matter.

PPE_Decision_TreeStartTask Assessment: this compoundStatePhysical State?Start->StateSolidSolid / CrystallineState->SolidLow Vapor PressureLiquidLiquid / SolutionState->LiquidHigh Permeation RiskRec_DoubleDouble Nitrile + Sleeve ProtectorsSolid->Rec_DoubleDurationContact Duration?Liquid->DurationShort< 5 Minutes (Weighing)Duration->ShortLong> 5 Minutes (Reaction/Workup)Duration->LongRec_NitrileDouble Nitrile (Change immediately on splash)Short->Rec_NitrileRec_LaminateREQUIRED: Silver Shield / Laminate GlovesLong->Rec_Laminate

Figure 1: PPE Selection Logic. Note that liquid handling for extended periods mandates laminate gloves due to the high skin permeation rate of anilines.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Buddy System")
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Decon Prep: Place a tray containing mild soapy water and a separate hazardous waste bag inside the hood before opening the chemical.[1]

  • Glove Check: Inspect laminate gloves for cracks. If using double nitrile, ensure different colors (e.g., blue over white) to easily spot tears.

Phase B: Transfer & Weighing[1]
  • Static Control: Halogenated anilines can be static-prone.[1] Use an antistatic gun if weighing solids to prevent powder dispersal.[1]

  • Liquid Transfer:

    • Do not use needles/syringes if possible (injection risk is fatal).[1]

    • Use: Positive displacement pipettes or glass syringes with Luer locks.

    • Technique: Keep the receiving vessel inside a secondary container (beaker) to catch drips.[1]

Phase C: Decontamination & Spill Management[1]
  • Spill on Gloves:

    • DO NOT wipe.[1]

    • Immediately remove the outer glove (peel from cuff).[1]

    • Dispose of in the hazardous waste bag inside the hood.

    • Wash hands (with inner gloves on) with soapy water, then replace gloves.[1]

  • Spill on Bench:

    • Cover with absorbent pads (chem-mats).[1]

    • Neutralize? No, absorption is best.[1] Avoid adding acids which may create heat/fumes.[1]

    • Pack waste into double-sealed bags labeled "Toxic - Aniline Waste."[1]

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid is insufficient.[1] You must communicate the specific chemical nature to medical personnel.[1]

  • Symptom Watch: Cyanosis (blue lips/fingernail beds), headache, dizziness, chocolate-brown blood.

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol (enhances absorption).[1]

    • Eyes: Flush for 15 minutes.

    • Medical Alert: Inform EMS that the patient was exposed to an Aniline Derivative .[1] Mention Methylene Blue as the potential antidote for Methemoglobinemia.[1]

Waste Disposal & Segregation

Anilines are incompatible with strong oxidizers and acids.[1][3][4]

Waste_WorkflowSourceReaction WasteSegregationSegregation CheckSource->SegregationAcidAcid Waste?Segregation->AcidCheck pHOxidizerOxidizer Waste?Segregation->OxidizerCheck ReactivityHalogenHalogenated Organic StreamAcid->HalogenNoAction_AcidDANGER: Exothermic Salt FormationAcid->Action_AcidYesOxidizer->HalogenNoAction_OxDANGER: Fire/ExplosionOxidizer->Action_OxYesFinalHigh Temp IncinerationHalogen->Final

Figure 2: Waste Segregation Logic.[1] Crucially, avoid mixing aniline waste with oxidizing acids (e.g., Nitric Acid) to prevent violent reactions.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Skin Absorption & Toxicity Profile.[1] CDC/NIOSH Pocket Guide.[1] [Link][1]

  • PubChem. Compound Summary: Halogenated Anilines Safety Data. National Library of Medicine.[1] [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1] (Detailed Methemoglobinemia symptoms and Methylene Blue antidote protocol). [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-3-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-3-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.